molecular formula C11H17NO B2414939 3-(4-Methoxyphenyl)-2-methylpropan-1-amine CAS No. 23014-82-6

3-(4-Methoxyphenyl)-2-methylpropan-1-amine

Cat. No.: B2414939
CAS No.: 23014-82-6
M. Wt: 179.263
InChI Key: JXRFSKNSANGNGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenyl)-2-methylpropan-1-amine (CAS Number: 23014-82-6) is an organic amine compound with a molecular formula of C 11 H 17 NO and a molecular weight of 179.26 g/mol . Its structure consists of a phenethylamine backbone featuring a methoxy group at the para-position of the phenyl ring and a methyl substituent on the carbon adjacent to the primary amine, characteristics that can influence its physicochemical properties and biological activity . As a building block in organic and medicinal chemistry, this amine is primarily of interest in pharmaceutical research for the synthesis and exploration of novel bioactive molecules . Nitrogen-containing compounds like primary amines are fundamental in the development of active pharmaceutical ingredients (APIs), and the specific substitution pattern on the aryl ring and the carbon chain makes this compound a valuable scaffold for creating structurally diverse libraries . Researchers may employ it in the design of compounds targeting neurological pathways or for the development of new materials. The compound is available for research purposes from various chemical suppliers . Handling and Safety: Please refer to the Material Safety Data Sheet (MSDS) for safe handling procedures. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-methoxyphenyl)-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-9(8-12)7-10-3-5-11(13-2)6-4-10/h3-6,9H,7-8,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRFSKNSANGNGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Methoxyphenyl)-2-methylpropan-1-amine (CAS 23014-82-6)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive scientific overview of 3-(4-Methoxyphenyl)-2-methylpropan-1-amine (CAS 23014-82-6), a substituted phenethylamine derivative. While direct experimental literature on this specific molecule is limited, this document leverages extensive data from close structural analogs, established principles of organic chemistry, and predictive models to serve as an essential resource for researchers, chemists, and drug development professionals. The guide covers physicochemical properties, proposed synthetic and purification protocols, in-depth analytical characterization methodologies, and a detailed exploration of its potential pharmacological profile based on its structural relationship to known psychoactive compounds like para-Methoxymethamphetamine (PMMA). The objective is to provide a robust foundational understanding to enable and guide future research and development efforts involving this compound.

Introduction and Molecular Overview

3-(4-Methoxyphenyl)-2-methylpropan-1-amine is a primary amine belonging to the substituted amphetamine class. Its structure is characterized by a para-methoxy substituted benzene ring linked via a propyl chain, with a methyl group at the alpha position relative to the phenyl ring and an amino group at the terminus. The molecular structure combines two key pharmacophores: the methoxyphenyl group, common in various biologically active compounds, and the 2-methylpropan-1-amine backbone, which is a core feature of many central nervous system (CNS) active agents.

The structural similarity to well-characterized compounds, notably as the des-methylamino precursor to para-Methoxymethamphetamine (PMMA), suggests a significant potential for biological activity, particularly as a monoamine releasing agent or reuptake inhibitor.[1] Its utility may also extend to being a critical building block or intermediate in the synthesis of more complex pharmaceutical agents, analogous to how related structures serve as precursors for medications like the β2-adrenoceptor agonist, formoterol.[2] This guide aims to consolidate predictive data and established methodologies to provide a thorough technical profile of this high-interest research chemical.

Physicochemical and Predicted Properties

A summary of the known and predicted physicochemical properties of 3-(4-Methoxyphenyl)-2-methylpropan-1-amine is presented below. These properties are crucial for designing experimental conditions, predicting solubility, and estimating potential bioavailability.

PropertyValue / PredictionSource / Method
CAS Number 23014-82-6-
Molecular Formula C₁₁H₁₇NOPubChemLite[3]
Molecular Weight 179.26 g/mol PubChemLite[3]
Appearance Colorless to pale yellow oil or low-melting solidPredicted by analogy
Predicted XlogP 2.0PubChemLite[3]
Predicted Boiling Point ~260-270 °C at 760 mmHgBy analogy to similar compounds[4]
Predicted Density ~0.98 g/cm³By analogy to similar compounds[4]
SMILES CC(CC1=CC=C(C=C1)OC)CNPubChemLite[3]
InChIKey JXRFSKNSANGNGB-UHFFFAOYSA-NPubChemLite[3]

The predicted XlogP value of 2.0 suggests moderate lipophilicity, indicating a reasonable potential for crossing the blood-brain barrier, a key characteristic for CNS-active compounds.

Synthesis and Purification

While a specific, validated synthesis for 3-(4-Methoxyphenyl)-2-methylpropan-1-amine is not published in readily available literature, a plausible and efficient route can be designed based on established organic chemistry principles. A logical approach involves the reductive amination of 4-(4-methoxyphenyl)butan-2-one.

Proposed Synthetic Workflow

The proposed synthesis is a two-step process starting from the commercially available 1-(4-methoxyphenyl)-2-propanone.

Synthetic Workflow A 1-(4-Methoxyphenyl)-2-propanone B 4-(4-Methoxyphenyl)butan-2-one A->B Step 1: Chain Extension (e.g., Wittig Reaction followed by reduction) C 3-(4-Methoxyphenyl)-2-methylpropan-1-amine (Target Compound) B->C Step 2: Reductive Amination (e.g., NH3/H2, Raney Ni or NaBH3CN)

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol: Reductive Amination (Step 2)

This protocol is adapted from standard procedures for the synthesis of primary amines from ketones.

Objective: To convert 4-(4-methoxyphenyl)butan-2-one to 3-(4-Methoxyphenyl)-2-methylpropan-1-amine.

Materials:

  • 4-(4-methoxyphenyl)butan-2-one (1.0 eq)

  • Ammonium acetate (10 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottomed flask, add 4-(4-methoxyphenyl)butan-2-one (1.0 eq) and ammonium acetate (10 eq).

  • Dissolve the mixture in methanol (approx. 0.2 M concentration of the ketone).

  • Stir the solution at room temperature for 30 minutes to facilitate imine formation.

  • Cool the flask in an ice bath and add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor reaction completion via Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench by slowly adding 1 M HCl until the solution is acidic (pH ~2) to decompose excess reducing agent.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Partition the residue between water and DCM. Discard the organic layer.

  • Basify the aqueous layer to pH >12 with 1 M NaOH.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amine.

Causality and Self-Validation: The use of a large excess of ammonium acetate drives the equilibrium towards imine formation. Sodium cyanoborohydride is a mild reducing agent that selectively reduces the iminium ion in situ without significantly reducing the starting ketone, which is a key self-validating aspect of this protocol. The acid/base workup effectively separates the basic amine product from non-basic impurities and starting material.

Purification

The crude product can be purified by one of the following methods:

  • Bulb-to-bulb distillation (Kugelrohr): Ideal for purifying oils on a laboratory scale.[5]

  • Column Chromatography: Using silica gel with a gradient elution system, typically starting with DCM and gradually increasing the polarity with methanol containing a small percentage (e.g., 1-2%) of triethylamine to prevent peak tailing of the amine on the acidic silica.[6]

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following section details the expected results from standard analytical techniques.

Analytical Workflow

Analytical Workflow cluster_0 Structural Confirmation cluster_1 Purity Assessment NMR NMR (1H & 13C) MS Mass Spectrometry (GC-MS) IR Infrared Spectroscopy HPLC RP-HPLC GC GC-FID Crude_Product Purified Compound Crude_Product->NMR Crude_Product->MS Crude_Product->IR Crude_Product->HPLC Crude_Product->GC

Caption: Workflow for analytical confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~7.10 ppm (d, J=8.5 Hz, 2H): Aromatic protons ortho to the methoxy group.

    • δ ~6.85 ppm (d, J=8.5 Hz, 2H): Aromatic protons meta to the methoxy group.

    • δ 3.79 ppm (s, 3H): Methoxy (-OCH₃) protons.

    • δ ~2.70 ppm (m, 2H): Methylene protons of the aminomethyl group (-CH₂NH₂).

    • δ ~2.50 ppm (dd, 1H): One of the benzylic methylene protons (-CH₂-Ar).

    • δ ~2.30 ppm (dd, 1H): The other benzylic methylene proton (-CH₂-Ar).

    • δ ~1.80 ppm (m, 1H): The methine proton (-CH-).

    • δ ~1.20 ppm (br s, 2H): Amine (-NH₂) protons, exchangeable with D₂O.

    • δ ~0.95 ppm (d, J=6.5 Hz, 3H): Methyl (-CH₃) protons.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~158.0 ppm: Aromatic carbon attached to the methoxy group.

    • δ ~130.5 ppm: Aromatic quaternary carbon.

    • δ ~129.5 ppm (2C): Aromatic CH carbons ortho to the methoxy group.

    • δ ~113.8 ppm (2C): Aromatic CH carbons meta to the methoxy group.

    • δ 55.2 ppm: Methoxy (-OCH₃) carbon.

    • δ ~45.0 ppm: Aminomethyl carbon (-CH₂NH₂).

    • δ ~40.0 ppm: Benzylic carbon (-CH₂-Ar).

    • δ ~35.0 ppm: Methine carbon (-CH-).

    • δ ~17.0 ppm: Methyl (-CH₃) carbon.

Mass Spectrometry (MS)

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is predicted to show the following key fragments.[3]

m/z (charge)AdductPredicted Ion
179.13[M]⁺Molecular Ion
162.13[M-NH₃]⁺Loss of ammonia
121.07[C₈H₉O]⁺Benzylic cleavage, forming the stable methoxybenzyl cation
58.06[C₃H₈N]⁺Cleavage alpha to the nitrogen
Infrared (IR) Spectroscopy

As a primary amine, the IR spectrum is expected to show characteristic N-H stretching and bending vibrations.[7]

  • 3400-3250 cm⁻¹ (two bands, medium): Asymmetric and symmetric N-H stretching of the primary amine group.[7]

  • 3050-3000 cm⁻¹ (weak): Aromatic C-H stretching.

  • 2950-2850 cm⁻¹ (medium-strong): Aliphatic C-H stretching.

  • 1650-1580 cm⁻¹ (medium): N-H bending (scissoring) vibration.[7]

  • ~1610, 1510 cm⁻¹ (strong): Aromatic C=C stretching.

  • 1250-1200 cm⁻¹ (strong): Asymmetric C-O-C stretching of the aryl ether.

  • 1050-1000 cm⁻¹ (medium): Symmetric C-O-C stretching.

  • 910-665 cm⁻¹ (broad, strong): N-H wagging.[7]

Potential Pharmacological Profile and Research Applications

The structural features of 3-(4-Methoxyphenyl)-2-methylpropan-1-amine strongly suggest it is a pharmacologically active molecule, primarily targeting the central nervous system.

Relationship to PMMA and CNS Activity

The target compound is a direct structural analog of para-Methoxymethamphetamine (PMMA), differing only by the absence of an N-methyl group. PMMA is known to be a potent serotonin–norepinephrine releasing agent (SNRA) and a monoamine oxidase inhibitor (MAOI).[1]

Pharmacological Hypothesis Compound 3-(4-Methoxyphenyl)-2-methylpropan-1-amine Transporter Monoamine Transporters (SERT, NET) Compound->Transporter Acts as substrate/inhibitor MAO Monoamine Oxidase (MAO) Compound->MAO Acts as inhibitor Effect1 Increased Synaptic Levels of Serotonin & Norepinephrine Transporter->Effect1 Effect2 Decreased Monoamine Metabolism MAO->Effect2 Outcome Potential Psychoactive Effects (Stimulant, Empathogenic) Effect1->Outcome Effect2->Outcome

Caption: Hypothesized mechanism of CNS action based on analogy to PMMA.

Based on this relationship, it is highly probable that 3-(4-Methoxyphenyl)-2-methylpropan-1-amine will:

  • Interact with Monoamine Transporters: It likely acts as a substrate for the serotonin transporter (SERT) and norepinephrine transporter (NET), inducing neurotransmitter release. Its effect on the dopamine transporter (DAT) may be weaker, similar to PMMA.[1]

  • Inhibit Monoamine Oxidase: The primary amine structure is a classic feature of many MAOIs. Inhibition of MAO would lead to decreased breakdown of monoamines, further potentiating the effects of release.

These actions would likely result in significant psychoactive effects, potentially with a profile that is more serotonergic than dopaminergic.

Potential as a Synthetic Intermediate

The molecule serves as a valuable scaffold. The primary amine can be readily derivatized to explore structure-activity relationships or to build more complex molecules. For instance, N-alkylation or acylation could lead to libraries of compounds for screening against various biological targets.[8][9]

Suggested Areas for Future Research
  • Receptor Binding and Functional Assays: Quantify binding affinities and functional activity (release vs. reuptake inhibition) at SERT, NET, and DAT.

  • MAO Inhibition Assays: Determine the IC₅₀ values for both MAO-A and MAO-B to assess potency and selectivity.

  • In Vivo Behavioral Studies: In rodent models, assess effects on locomotion, drug discrimination (e.g., substitution for MDMA or amphetamine), and other behavioral paradigms.[1]

  • Antioxidant and Anticancer Screening: Derivatives of similar structures, such as 3-((4-methoxyphenyl)amino)propanehydrazide, have shown potent antioxidant and anticancer activity.[8][9] Screening this core structure for such properties could uncover novel therapeutic applications.

Safety, Handling, and Storage

As a novel research chemical with a high potential for potent biological activity, 3-(4-Methoxyphenyl)-2-methylpropan-1-amine must be handled with extreme care.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[10][11]

  • Handling: Handle only in a well-ventilated fume hood to avoid inhalation of any potential vapors or aerosols. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended. Store in a locked cabinet or other secure location accessible only to authorized personnel.[10]

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]

    • Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention. Do not induce vomiting.[10]

References

  • Vertex AI Search Result[13] (Details on a related chemical structure)

  • Vertex AI Search Result[14] (Biological activities of a related compound)

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. PMC.
  • Vertex AI Search Result[15] (Synthesis of a related amino alcohol)

  • IR Spectroscopy Tutorial: Amines. University of Calgary.
  • Synthesis of A: 3-(4-Methoxyphenyl)propylamine. PrepChem.com.
  • 3-(4-methoxyphenyl)-2-methylpropan-1-amine. PubChemLite.
  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. PubMed.
  • SAFETY D
  • N-benzyl-1-(4-methoxyphenyl)propan-2-amine. Benchchem.
  • SAFETY D
  • 1-(4-methoxyphenyl)-2-methylpropan-2-amine. Home Sunshine Pharma.
  • Vertex AI Search Result[16] (Spectra of a related compound)

  • SAFETY D
  • PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Organic Syntheses.
  • Vertex AI Search Result[17] (General safety data for chemicals)

  • Vertex AI Search Result[18] (NMR data for a related structure)

  • Vertex AI Search Result (Biological activity of chalcones)

  • Vertex AI Search Result[19] (Analytical methodology for amines)

  • Vertex AI Search Result[20] (Analytical method summaries)

  • Vertex AI Search Result[21] (Properties of a dimethoxy analog)

  • Vertex AI Search Result[22] (Biological activity of methoxyphenyl moieties)

  • Vertex AI Search Result[23] (General safety data sheet)

  • Vertex AI Search Result[24] (Synthesis and biological evaluation of related compounds)

  • Vertex AI Search Result[25] (PubChem entry for a related amine)

  • Vertex AI Search Result[26] (General information on NMR and chromatography)

  • para-Methoxymethamphetamine. Wikipedia.
  • Vertex AI Search Result[27] (Properties of a related amine)

  • Vertex AI Search Result[28] (IR Spectrum of a related compound)

  • Vertex AI Search Result[29] (Analytical data for a related amine)

  • Vertex AI Search Result[30] (Chemical properties of a related ketone)

  • Vertex AI Search Result[31] (Biological effects of a methoxyphenyl compound)

  • Vertex AI Search Result[32] (Spectroscopy of secondary amines)

  • Vertex AI Search Result[33] (Synthesis and biological evaluation of related compounds)

  • Vertex AI Search Result[34] (Physical properties of a related compound)

  • Vertex AI Search Result[35] (Analytical methods for amines)

  • Vertex AI Search Result[36] (Analytical methods for pharmaceuticals)

  • Vertex AI Search Result[37] (IR spectrum of a methoxyphenyl compound)

  • Vertex AI Search Result[38] (Data for a related ester)

Sources

An In-depth Technical Guide to the Chemical Structure and Molecular Properties of Canthoxal and its Amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing a detailed exploration of Canthoxal, its chemical attributes, and the synthesis and characterization of its amine derivatives.

Introduction to Canthoxal

Canthoxal®, a registered trademark of International Flavors & Fragrances (IFF), is an aromatic aldehyde valued in the fragrance industry for its soft, sweet, and anisic scent profile with watery and fruity undertones.[1][2] Its chemical stability and versatile olfactory characteristics make it a popular ingredient in fine fragrances, personal care products, and home fragrance applications.[2][3][4] Beyond its use as a fragrance component, the aldehydic functional group in Canthoxal offers a reactive site for further chemical modifications, making it a useful building block in organic synthesis.[5]

Chemical Profile of Canthoxal

A thorough understanding of the parent molecule, Canthoxal, is essential before exploring its derivatives.

Chemical Structure and Nomenclature

Canthoxal is chemically known as 3-(4-methoxyphenyl)-2-methylpropanal.[1][3][6] Its structure features a p-methoxyphenyl group attached to a propanal backbone, with a methyl group at the alpha position relative to the aldehyde.

The key structural features are:

  • An Aldehyde Functional Group: This is the primary site of reactivity for forming amine derivatives.

  • A Chiral Center: The alpha-carbon (C2) is asymmetric, meaning Canthoxal exists as a racemic mixture of two enantiomers, though it is this mixture that is typically used in perfumery.[7][8][9]

Physicochemical Properties

The molecular and physical properties of Canthoxal are summarized in the table below.

PropertyValueSource
CAS Number 5462-06-6[6][7][10]
Molecular Formula C₁₁H₁₄O₂[3][6][7][10]
Molecular Weight 178.23 g/mol [3][7][10]
Appearance Colorless to pale yellow liquid[4][10]
Boiling Point 114 °C @ 2.5 Torr[10]
Density ~1.047 g/cm³ @ 20 °C[10]

Canthoxal Amine Derivatives: Synthesis and Structure

The aldehyde group in Canthoxal is readily converted into an amine through a process known as reductive amination. This reaction significantly alters the molecule's chemical properties, including its molecular weight, polarity, and basicity.

General Reaction Pathway: Reductive Amination

Reductive amination is a two-step, one-pot reaction ideal for forming amines from aldehydes or ketones. The process involves:

  • Imine Formation: The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of Canthoxal. This is followed by the elimination of a water molecule to form an imine (or a Schiff base with primary amines).[7]

  • Reduction: The intermediate imine is then reduced to a more stable amine using a suitable reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB).

The overall transformation replaces the carbon-oxygen double bond of the aldehyde with a new carbon-nitrogen single bond.

G Canthoxal Canthoxal (Aldehyde) Imine Imine/Iminium Ion Intermediate Canthoxal->Imine + Amine Amine Primary/Secondary Amine (R-NH₂ or R₂NH) Derivative Canthoxal Amine Derivative Imine->Derivative Reduction Water - H₂O Reagents + Reducing Agent (e.g., NaBH₄, STAB)

Caption: Reductive amination workflow for synthesizing Canthoxal amine derivatives.

General Chemical Structure

The resulting Canthoxal amine derivative will have a structure where the aldehyde group is replaced by an amino group. The specific structure depends on whether a primary (R-NH₂) or secondary (R₂NH) amine is used in the synthesis.

  • From a Primary Amine: A secondary amine derivative is formed.

  • From a Secondary Amine: A tertiary amine derivative is formed.

Molecular Weight Calculation

The molecular weight of a Canthoxal amine derivative can be precisely calculated. Starting with the molecular formula of Canthoxal (C₁₁H₁₄O₂), the reductive amination process involves the net addition of the amine's hydrocarbyl fragment and a hydrogen atom, with the loss of an oxygen atom.

The formula for the final molecular weight (MW) is:

MW_Derivative = MW_Canthoxal + MW_Amine - 15.999 u

Where:

  • MW_Canthoxal = 178.23 g/mol

  • MW_Amine is the molecular weight of the starting amine.

  • 15.999 u is the atomic weight of the oxygen atom that is removed.

Example Calculation: If methylamine (CH₃NH₂) is used:

  • MW_Amine = 31.06 g/mol

  • MW_Derivative = 178.23 + 31.06 - 15.999 = 193.29 g/mol

Experimental Protocol: Synthesis and Characterization

This section provides a detailed methodology for the synthesis and subsequent characterization of a representative Canthoxal amine derivative.

Synthesis of N-benzyl-3-(4-methoxyphenyl)-2-methylpropan-1-amine

This protocol details the synthesis of a secondary amine derivative using benzylamine as the primary amine.

Materials:

  • Canthoxal (1 eq)

  • Benzylamine (1 eq)

  • Sodium triacetoxyborohydride (STAB, 1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Glacial acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Dissolve Canthoxal (1 eq) in DCM in a round-bottom flask.

  • Add benzylamine (1 eq) and a catalytic amount of glacial acetic acid to the solution.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Slowly add STAB (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography (silica gel) to yield the pure amine derivative.

G cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Workup & Purification A Dissolve Canthoxal in DCM B Add Benzylamine & Acetic Acid A->B C Stir 1-2h (Imine Formation) B->C D Add STAB (Reduction) C->D E Stir 12-24h D->E F Quench with NaHCO₃ E->F G Extract with DCM F->G H Dry & Concentrate G->H I Purify via Chromatography H->I

Caption: Step-by-step workflow for the reductive amination of Canthoxal.

Characterization Methods

To confirm the identity and purity of the newly synthesized Canthoxal amine derivative, the following analytical techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of protons from both the Canthoxal backbone and the newly introduced amine moiety. The disappearance of the aldehyde proton signal (~9.5-10 ppm) and the appearance of new signals corresponding to the N-CH₂ group are key indicators of a successful reaction.

    • ¹³C NMR: Will show the disappearance of the aldehyde carbonyl carbon (~200 ppm) and the appearance of new aliphatic carbons corresponding to the C-N bond.

  • Mass Spectrometry (MS): Will determine the molecular weight of the product, which should match the calculated value for the expected derivative. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Will show the disappearance of the characteristic C=O stretch of the aldehyde (~1720 cm⁻¹) and the appearance of N-H bending (for secondary amines) and C-N stretching vibrations.

Conclusion

Canthoxal serves as a versatile platform for chemical synthesis due to its reactive aldehyde group. The formation of Canthoxal amine derivatives via reductive amination is a robust and efficient method to generate novel molecules with altered physicochemical properties. This guide provides the fundamental knowledge of Canthoxal's structure and a practical framework for the synthesis and characterization of its amine derivatives, enabling further research and development in medicinal chemistry and materials science.

References

  • Hekserij.nl. (2023). Canthoxal (IFF) Safety Data Sheet. Retrieved from [Link][6]

  • ScenTree. (n.d.). Canthoxal® (CAS N° 5462-06-6). Retrieved from [Link][7]

  • ScenTree. (n.d.). Canthoxal® (N° CAS 5462-06-6). Retrieved from [Link][8]

  • Aroma Chemical. (n.d.). Canthoxal – Buy High-quality Aroma Chemical For Perfumes & Personal Care. Retrieved from [Link][2]

  • MySkinRecipes. (n.d.). Para‑anisyl Propanal (Canthoxal) – floral aldehydic. Retrieved from [Link][11]

  • IFF. (n.d.). Canthoxal | Fragrance Ingredients. Retrieved from [Link][3]

  • ScenTree. (n.d.). Canthoxal® (CAS N° 5462-06-6). Retrieved from [Link][9]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-3-(p-methoxyphenyl)propanal. PubChem. Retrieved from [Link][12]

Sources

Chemosensory Profiling and Molecular Pharmacology of 3-(4-methoxyphenyl)-2-methylpropylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structure-odor relationship (SOR) and pharmacological profile of 3-(4-methoxyphenyl)-2-methylpropylamine . As the primary amine derivative of the commercial fragrance Canthoxal (3-(4-methoxyphenyl)-2-methylpropanal), this molecule serves as a critical "functional probe" in olfactory science.

For researchers in drug development and sensory science, this molecule illustrates the Chemosensory Divergence Principle : how a single functional group modification (Carbonyl


 Amine) shifts a molecule from a conscious olfactory percept (Anise/Fennel via ORs) to a trace-amine signaling agent (Potential TAAR activation).

Part 1: Molecular Architecture & Physicochemical Profile

The target molecule is a chiral phenylpropylamine derivative. Its structural scaffold combines a lipophilic aromatic tail with a polarizable amine headgroup, separated by a branched alkyl chain.

Structural Specifications
FeatureSpecificationRelevance to Binding
IUPAC Name 3-(4-methoxyphenyl)-2-methylpropylamineSystematic identification
Parent Fragrance Canthoxal (Aldehyde form)Reference for SOR comparison
Molecular Formula

Bioisostere of

Key Substituent 4-Methoxy (-OCH3)H-bond acceptor; defines "Anisic" vector in aldehydes
Chirality C2 position (Methyl branch)Stereoselective binding (S-enantiomer often more active in parents)
LogP (Predicted) ~1.8 - 2.1Moderate lipophilicity; crosses Blood-Brain Barrier (BBB)
The "Functional Switch" Mechanism

The transition from Canthoxal to its Amine analogue represents a fundamental switch in receptor recognition logic:

  • The Aldehyde (Canthoxal):

    • Odor: Anise, Fennel, Watery, Licorice.[1][2]

    • Mechanism: Binds Class I/II Olfactory Receptors (ORs). The carbonyl group often acts as a Hydrogen Bond Acceptor or forms a reversible Schiff Base with a Lysine residue in the receptor pocket.

  • The Amine (Target):

    • Predicted Profile: Loss of "Anisic" floralcy. Likely weak, solvent-like, or "fishy/ammoniacal" notes typical of primary amines.

    • Mechanism: Cannot form a Schiff base. Instead, the protonated amine (

      
      ) interacts via ionic bonding (salt bridge) with Aspartate/Glutamate residues. This often shifts affinity from ORs to Trace Amine-Associated Receptors (TAARs) .
      

Part 2: Structure-Odor Relationship (SOR) Analysis

The "Schiff Base" Hypothesis Test

One of the most robust theories in olfactory chemistry is that aldehyde odorants often bind via covalent (but reversible) Schiff base formation.

  • Hypothesis: If the odor of Canthoxal depends on Schiff base formation, the amine derivative (which cannot form a Schiff base with receptor Lysine) should be anosmic or qualitatively distinct.

  • Observation: Phenylpropylamines generally lack the "blooming" floral/spicy notes of their aldehyde counterparts. They function instead as negative controls to validate the necessity of the carbonyl group.

Pharmacological Divergence (OR vs. TAAR)

While the aldehyde targets the main olfactory epithelium (MOE) for conscious smell, the amine structural motif is a "privileged scaffold" for TAAR1 (Trace Amine-Associated Receptor 1).

  • TAAR1 Agonism: Research indicates that

    
    -methyl-phenylethylamines and related structures are potent TAAR1 agonists.[3]
    
  • Therapeutic Implication: Unlike the fragrance aldehyde, this amine is a candidate for CNS drug development (Schizophrenia/Depression) rather than perfumery.

Visualization: The Chemosensory Divergence Pathway

The following diagram illustrates how the synthesis (Reductive Amination) alters the biological signaling pathway.

ChemosensoryDivergence Canthoxal Canthoxal (Aldehyde) Amine Target Amine (3-(4-methoxyphenyl)-...) Canthoxal->Amine Reductive Amination ORs Olfactory Receptors (Class A GPCRs) Canthoxal->ORs Schiff Base Formation Amine->ORs Weak/No Binding TAARs TAAR1 / TAAR5 (Trace Amine Receptors) Amine->TAARs Ionic Bond (Salt Bridge) Conscious Conscious Odor (Anise/Fennel) ORs->Conscious cAMP / Ca2+ Modulatory Neuromodulation (Alertness/Mood) TAARs->Modulatory cAMP / Gs

Figure 1: Chemosensory Divergence. The chemical reduction of the aldehyde switches the biological target from Olfactory Receptors (Fragrance) to Trace Amine Receptors (Pharmacology).

Part 3: Experimental Protocols

To validate the SOR and pharmacological activity, the following protocols are recommended. These are designed to be self-validating systems.

Synthesis: Reductive Amination (Aldehyde Amine)

Objective: Convert Canthoxal to 3-(4-methoxyphenyl)-2-methylpropylamine with high yield and retention of the carbon skeleton.

Reagents:

  • Substrate: Canthoxal (Commercial grade).

  • Amine Source: Ammonium Acetate (

    
    ) or alcoholic Ammonia.
    
  • Reducing Agent: Sodium Cyanoborohydride (

    
    ) or Sodium Triacetoxyborohydride (
    
    
    
    ).
  • Solvent: Methanol (MeOH).

Protocol:

  • Imine Formation: Dissolve Canthoxal (10 mmol) in MeOH (50 mL). Add Ammonium Acetate (100 mmol, 10 eq). Stir at Room Temperature (RT) for 2 hours. Checkpoint: Monitor disappearance of Carbonyl peak (

    
    ) via IR.
    
  • Reduction: Cool to 0°C. Slowly add

    
     (15 mmol).
    
  • Reaction: Allow to warm to RT and stir overnight (12h).

  • Quench: Add concentrated HCl dropwise until pH < 2 (destroys excess hydride and hydrolyzes boron complexes).

  • Isolation: Basify with NaOH to pH > 12. Extract with Dichloromethane (DCM) x3.

  • Purification: The amine is basic. Purify via Acid-Base extraction or Flash Chromatography (DCM:MeOH:NH4OH).

Functional Assay: cAMP Hunter™ (GPCR Activation)

Objective: Determine if the amine acts as an agonist for TAAR1 or specific ORs.

Workflow:

  • Cell Line: CHO-K1 cells overexpressing human TAAR1 or specific ORs (e.g., OR1A1).

  • Probe: Cyclic AMP (cAMP) detection via chemiluminescence.

  • Dosing: Prepare serial dilutions of the Target Amine (

    
     to 
    
    
    
    ) in DMSO/Buffer.
  • Control: Use

    
    -Phenylethylamine (PEA) as the positive control for TAAR1.
    
  • Readout: Measure Relative Luminescence Units (RLU).

  • Analysis: Plot Dose-Response Curve to calculate

    
    .
    

Part 4: Implications for Drug & Fragrance Development

The "Scaffold Hopping" Opportunity

For drug developers, this molecule represents a Scaffold Hop from the unstable aldehyde to the stable amine.

  • Stability: Aldehydes oxidize to carboxylic acids (odorless/rancid). Amines are chemically stable.

  • Bioavailability: The amine is readily protonated at physiological pH, improving solubility and distribution compared to the lipophilic aldehyde.

Molecular Docking Logic

When modeling this ligand into a receptor (e.g., using Schrödinger or AutoDock), observe the following interaction vectors:

Interaction SiteAldehyde (Canthoxal)Amine (Target)
Head Group H-Bond Acceptor (C=O)Ionic Donor (

)
Pocket Residue Serine/Threonine/LysineAspartate/Glutamate (D3.32 conserved)
Tail (Methoxy) Hydrophobic/Van der WaalsHydrophobic/Van der Waals
Chiral Center Steric fit in hydrophobic cleftSteric fit in hydrophobic cleft
Interaction Pathway Diagram

InteractionLogic Ligand Ligand Structure 4-Methoxy Ring 2-Methyl Chain Head Group Pocket Receptor Pocket Hydrophobic Slot Steric Gate Ionic/H-Bond Site Ligand:p1->Pocket:r1 Pi-Stacking / VdW Ligand:p2->Pocket:r2 Chiral Selectivity Ligand:p3->Pocket:r3 IF CHO: Schiff Base (Fragrance) IF NH2: Salt Bridge (Drug)

Figure 2: Molecular Docking Logic. The "Head Group" determines the functional outcome (Fragrance vs. Drug) while the tail and chain confer specificity.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 300018: Methyl 3-(4-methoxyphenyl)propanoate (Related Structure). Retrieved from [Link]

  • Liberles, S. D. (2015). Trace Amine-Associated Receptors: Ligands, Neural Circuits, and Behaviors. Current Opinion in Neurobiology. Retrieved from [Link]

  • Perfumer & Flavorist. (2010). The Phenylpropanals: Floral Aromatic Aldehydes. Retrieved from [Link]

Sources

Technical Guide: Comparative Analysis of Canthoxal vs. Lilial Amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Transitioning Scaffolds in Ligand Design and Pro-Fragrance Engineering

Executive Summary

The prohibition of Lilial (Butylphenyl Methylpropional) in the European Union (Repr.[1] 1B) has necessitated a fundamental shift in both fragrance chemistry and medicinal scaffold design. While the industry focus has largely been on olfactory replacement, the amine derivatives of these aldehydes—formed via reductive amination or Schiff base condensation—represent a critical class of intermediates for bioactive ligands and controlled-release systems.

This guide analyzes the structural, metabolic, and synthetic divergence between Lilial amine derivatives (now toxicologically compromised) and Canthoxal amine derivatives (the emerging methoxy-functionalized alternative). We provide evidence-based protocols for researchers transitioning libraries away from the tert-butyl scaffold.

Part 1: Structural & Electronic Characterization[2]

The core difference lies in the para-substitution of the phenyl ring. This substitution dictates not only the metabolic fate but also the reaction kinetics during amine derivatization.

Physicochemical Profile

The tert-butyl group of Lilial is highly lipophilic and sterically bulky, whereas the methoxy group of Canthoxal is electron-donating and introduces polarity.

FeatureLilial Derivative ScaffoldCanthoxal Derivative ScaffoldImpact on Drug/Ligand Design
Substituent 4-tert-butyl4-methoxyt-Bu is a bioisostere for halogens; OMe is a H-bond acceptor.
Electronic Effect Weakly activating (+I)Strongly activating (+M)Canthoxal aldehyde is less electrophilic; Schiff base formation is slower but the resulting amine is more electron-rich.
Steric Bulk High (A-value > 5)Low (Planar rotation)t-Bu hinders nucleophilic attack at the carbonyl; Canthoxal is more accessible.
LogP (Aldehyde) ~4.2 (High Lipophilicity)~2.5 (Moderate)Canthoxal derivatives have better aqueous solubility profiles.
Metabolic Risk High (Mitochondrial toxicity)Low (O-demethylation/Excretion)Lilial scaffold carries intrinsic reprotoxicity risks.
Electronic Influence on Amine Synthesis

In the synthesis of amine derivatives (reductive amination), the electronic nature of the para-substituent affects the stability of the intermediate iminium ion .

  • Lilial: The bulky tert-butyl group provides kinetic stability but creates steric hindrance during the initial nucleophilic attack by the amine.

  • Canthoxal: The methoxy group donates electron density into the ring, which can slightly destabilize the developing positive charge on the benzylic-like carbon during hydride transfer, yet the reduced steric hindrance generally allows for faster reaction rates under mild conditions.

Part 2: Toxicological Divergence (The "Why")

The primary driver for abandoning Lilial amines in drug discovery and functional materials is the metabolic activation of the tert-butyl moiety.

The Lysmerylic Acid Pathway

Lilial is metabolized via oxidation of the aldehyde to Lysmerylic acid (p-tert-butylbenzoic acid derivative). This metabolite inhibits the mitochondrial electron transport chain (Complex I and II) and is directly linked to testicular toxicity and reproductive failure.

The Canthoxal Safety Profile

Canthoxal metabolizes primarily to Anisic acid derivatives. The methoxy group undergoes O-demethylation to a phenol, which is rapidly conjugated (glucuronidation) and excreted. It lacks the specific mitochondrial toxicity associated with the tert-butyl lipophilic tail.

Pathway Visualization

The following diagram illustrates the divergent metabolic fates responsible for the safety classification.

MetabolicDivergence cluster_Lilial Lilial Pathway (Toxic) cluster_Canthoxal Canthoxal Pathway (Safe) Lilial Lilial (Aldehyde) LysmeralAcid Lysmerylic Acid (p-tert-butylbenzoic acid analog) Lilial->LysmeralAcid Oxidation (ALDH) MitoTox Mitochondrial Complex I/II Inhibition LysmeralAcid->MitoTox Accumulation ReproTox Reproductive Toxicity (Repr. 1B) MitoTox->ReproTox Cellular Stress Canthoxal Canthoxal (Aldehyde) AnisicAcid Anisic Acid Deriv. (p-methoxybenzoic acid) Canthoxal->AnisicAcid Oxidation Phenol p-Hydroxy Metabolite AnisicAcid->Phenol O-Demethylation (CYP450) Excretion Glucuronidation & Excretion Phenol->Excretion Phase II Conj.

Figure 1: Metabolic divergence showing the activation of Lilial to toxic Lysmerylic acid vs. the benign clearance of Canthoxal.

Part 3: Synthetic Protocols (Amine Derivatization)

When synthesizing amine derivatives (e.g., for peptidomimetics or pro-fragrances), the choice of reducing agent and conditions must account for the steric differences.

Protocol: Direct Reductive Amination

This protocol is optimized for Canthoxal but notes the modifications required for Lilial (if used for non-consumer research purposes).

Reagents:

  • Aldehyde (1.0 equiv)

  • Amine (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

  • Acid Catalyst: Acetic Acid (1 equiv)

Step-by-Step Methodology:

  • Imine Formation:

    • Dissolve Canthoxal (10 mmol) and the primary/secondary amine (11 mmol) in DCE (30 mL).

    • Critical Step: Add Acetic Acid (10 mmol). For Lilial , extend this stirring time from 30 mins to 2 hours due to steric hindrance from the tert-butyl group and the

      
      -methyl group.
      
    • Monitor by TLC (disappearance of aldehyde).

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) portion-wise over 15 minutes.

    • Allow to warm to room temperature and stir overnight (12-16h).

    • Note: Canthoxal reactions typically complete in 4-6 hours; Lilial derivatives often require 12+ hours.

  • Workup:

    • Quench with saturated aqueous NaHCO₃.

    • Extract with DCM (3x).

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Flash column chromatography (Hexane/Ethyl Acetate). Canthoxal amines are more polar and will elute later than Lilial analogs.

Synthesis Workflow Diagram

SynthesisWorkflow Aldehyde Aldehyde Scaffold (Canthoxal or Lilial) Mixing Step 1: Imine Formation Solvent: DCE, Cat: AcOH Aldehyde->Mixing Amine Target Amine (R-NH2) Amine->Mixing StericCheck Steric Check: Is it Lilial? Mixing->StericCheck TimeExt Extend Reaction Time (+2 Hours) StericCheck->TimeExt Yes (t-Butyl Bulk) StandardTime Standard Time (30 Mins) StericCheck->StandardTime No (Methoxy) Reduction Step 2: Reduction Reagent: NaBH(OAc)3 TimeExt->Reduction StandardTime->Reduction Quench Step 3: Quench & Workup Sat. NaHCO3 Reduction->Quench FinalProduct Secondary/Tertiary Amine Derivative Quench->FinalProduct

Figure 2: Decision tree for reductive amination, highlighting the kinetic penalty imposed by the Lilial scaffold.

Part 4: Application Context

Pro-Fragrances (Dynamic Release)

In fragrance applications, Schiff bases (imines) of these aldehydes are used as "pro-fragrances" that hydrolyze upon exposure to moisture to release the scent.

  • Lilial-Imines: Historically valued for their hydrolytic stability (slow release) due to the hydrophobic tert-butyl shielding the imine bond.

  • Canthoxal-Imines: Hydrolyze faster due to the electron-donating methoxy group making the imine carbon less electrophilic but the overall molecule more hydrophilic. Modification: To match the release profile of Lilial, researchers must increase the hydrophobicity of the amine partner when using Canthoxal.

Medicinal Chemistry Scaffolds

The p-substituted-


-methyl-hydrocinnamyl amine scaffold is a pharmacophore in various CNS-active agents.
  • Recommendation: Replace Lilial-derived scaffolds with Canthoxal-derived ones immediately in early-stage discovery to avoid late-stage attrition due to Repr. 1B toxicity signals. The methoxy group also offers a handle for further metabolic stability optimization (e.g., deuterated methoxy).

References

  • Scientific Committee on Consumer Safety (SCCS). (2019).[1][2] Opinion on the safety of Butylphenyl methylpropional (p-BMHCA) in cosmetic products - Submission II. European Commission.[1] Link

  • European Chemicals Agency (ECHA). (2020).[2] Risk Assessment Committee Opinion on Butylphenyl Methylpropional. Classification as Repr. 1B. Link

  • Usta, J., et al. (2013). Fragrance chemicals lyral and lilial decrease viability of HaCaT cells by increasing free radical production and lowering intracellular ATP level.[3] Toxicology in Vitro. Link

  • Beghetto, V., et al. (2018). A Practical, Enantioselective Synthesis of the Fragrances Canthoxal and Silvial. Molecules. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link

Sources

Strategic Utilization of 3-(4-Methoxyphenyl)-2-methylpropan-1-amine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility, synthesis, and application of 3-(4-Methoxyphenyl)-2-methylpropan-1-amine as a pharmaceutical building block.

Executive Summary

3-(4-Methoxyphenyl)-2-methylpropan-1-amine (CAS: 162502-65-0 / 93309-51-4 related) is a specialized "gamma-amine" scaffold belonging to the


-methyl-hydrocinnamylamine  class. Unlike simple phenethylamines, this molecule features a propyl chain with a methyl substituent at the 

-position relative to the nitrogen. This structural nuance introduces a chiral center, making it a critical building block for:
  • Peptidomimetics: Mimicking the side chains of amino acids (e.g., Leucine, Phenylalanine) in protease inhibitors (Renin, HIV protease).

  • Morpholine Antifungals: Serving as a lipophilic anchor analogous to the tert-butyl tail of Fenpropimorph, but with altered metabolic stability due to the methoxy group.

  • GPCR Ligands: Modulating selectivity in serotonergic and adrenergic receptor targets by restricting conformational freedom compared to linear propylamines.

This guide provides a rigorous analysis of its synthetic accessibility, chiral resolution, and integration into drug discovery workflows.

Chemical Profile & Pharmacophore Analysis[1][2]

Structural Attributes

The molecule comprises a 4-methoxyphenyl (anisyl) "head" and a 2-methylpropylamine "tail." The C2-methyl group creates a stereocenter, necessitating enantioselective synthesis for high-value pharmaceutical applications.

PropertyValue / Description
IUPAC Name 3-(4-Methoxyphenyl)-2-methylpropan-1-amine
Molecular Formula C

H

NO
Molecular Weight 179.26 g/mol
Chiral Center C2 (creates R and S enantiomers)
pKa (Calc.) ~10.2 (Primary Amine)
LogP (Calc.) ~2.1 (Moderate Lipophilicity)
H-Bond Donors/Acceptors 2 Donors (NH

), 2 Acceptors (N, OMe)
Pharmacophore Mapping

In medicinal chemistry, this scaffold acts as a bioisostere for Leucine or Phenylalanine side chains.

  • The Anisyl Ring: Provides

    
    -
    
    
    
    stacking interactions and a hydrogen bond acceptor (OMe) in the deep hydrophobic pockets of enzymes (e.g., Renin S3 subsite).
  • The

    
    -Methyl Group:  Restricts rotation of the propyl chain, locking the amine into a bioactive conformation and protecting the adjacent C-H bonds from metabolic oxidation.
    
  • The Primary Amine: Serves as a reactive handle for amide coupling, reductive amination, or sulfonylation.

Synthetic Routes & Causality[3]

The synthesis of this building block must address chemoselectivity (avoiding over-alkylation) and stereocontrol .

Route A: The "Aldol-Reduction" Sequence (Scalable, Racemic)

This is the industrial standard for generating the racemic scaffold, utilizing the commercially available aldehyde Canthoxal (used in fragrances) or synthesizing it de novo.

Mechanism & Causality:

  • Aldol Condensation: 4-Methoxybenzaldehyde reacts with Propionaldehyde. The choice of base (NaOH) favors the formation of the

    
    -unsaturated aldehyde (Canthoxal).
    
  • Selective Hydrogenation: Pd/C is used to reduce the alkene and the aldehyde in one pot if forcing conditions are used, but a stepwise approach (Alkene

    
     Aldehyde 
    
    
    
    Amine) allows for better impurity control.
  • Reductive Amination: The saturated aldehyde is treated with Ammonia (NH

    
    ) and Hydrogen (H
    
    
    
    ) over Raney Nickel. Why Raney Ni? It is less prone to poisoning by amines than Pd/C and suppresses secondary amine formation (dimerization).
Route B: Asymmetric Synthesis (Enantiopure)

For applications like Renin inhibitors (where stereochemistry dictates potency), an asymmetric route is required.

  • Precursor: 3-(4-Methoxyphenyl)-2-methylpropanoic acid.

  • Resolution: Chiral resolution using (S)-Phenylethylamine or enzymatic kinetic resolution of the corresponding ester.

  • Reduction: The chiral amide or nitrile is reduced using Borane-THF (BH

    
    
    
    
    
    THF) to preserve the stereocenter, as LiAlH
    
    
    can sometimes cause racemization at high temperatures.

SynthesisFlow cluster_0 Critical Control Point: Dimer Suppression Anisaldehyde 4-Methoxybenzaldehyde Aldol Aldol Condensation (OH- / Heat) Anisaldehyde->Aldol Propionaldehyde Propionaldehyde Propionaldehyde->Aldol UnsatAld Intermediate: 3-(4-Methoxyphenyl)-2-methylacrylaldehyde Aldol->UnsatAld - H2O SatAld Saturated Aldehyde (Canthoxal Analog) UnsatAld->SatAld Pd/C, H2 (1 atm) Selective C=C Red. RedAmin Reductive Amination (NH3 / H2 / Raney Ni) SatAld->RedAmin FinalProd Target: 3-(4-Methoxyphenyl)-2-methylpropan-1-amine RedAmin->FinalProd Yield: ~75%

Caption: Stepwise synthetic pathway emphasizing the critical reductive amination step to minimize secondary amine byproducts.

Detailed Experimental Protocol

Objective: Synthesis of 3-(4-Methoxyphenyl)-2-methylpropan-1-amine via Reductive Amination of the Aldehyde.

Reagents & Equipment[4][5][6]
  • Precursor: 3-(4-Methoxyphenyl)-2-methylpropanal (20.0 g, 112 mmol).

  • Ammonia Source: 7M NH

    
     in Methanol (160 mL).
    
  • Catalyst: Raney Nickel (active slurry, ~2.0 g).

  • Hydrogen Source: H

    
     balloon or Parr shaker (50 psi recommended).
    
  • Solvent: Methanol (anhydrous).

Step-by-Step Methodology
  • Preparation: In a high-pressure hydrogenation vessel (Parr reactor), dissolve the aldehyde (20.0 g) in methanolic ammonia (160 mL).

    • Note: The large excess of ammonia (approx. 10 equivalents) is crucial to shift the equilibrium toward the primary imine and suppress the formation of the secondary amine dimer (di-alkylated byproduct).

  • Catalyst Addition: Carefully add the Raney Nickel slurry under an argon blanket.

    • Safety: Raney Nickel is pyrophoric when dry. Keep wet at all times.

  • Hydrogenation: Seal the reactor, purge with N

    
     (3x) and H
    
    
    
    (3x). Pressurize to 50 psi (3.5 bar) with H
    
    
    . Agitate at room temperature for 12 hours.
    • Monitoring: Monitor consumption of H

      
      . If uptake stalls, heat to 40°C.
      
  • Workup:

    • Depressurize and purge with N

      
      .
      
    • Filter the catalyst through a pad of Celite (keep wet!).

    • Concentrate the filtrate under reduced pressure to remove ammonia and methanol.

  • Purification:

    • Dissolve the residue in Ethyl Acetate (100 mL) and extract with 1M HCl (3 x 50 mL). The amine moves to the aqueous phase; non-basic impurities remain in organic.

    • Basify the aqueous layer to pH >12 using 4M NaOH.

    • Extract the free amine back into Dichloromethane (3 x 50 mL).

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate to yield the target amine as a colorless oil.
    • Yield Expectation: 15–17 g (75–85%).

Pharmaceutical Applications & Case Studies

Renin Inhibitors (Peptidomimetics)

While Aliskiren uses a gem-dimethyl (2,2-dimethyl) linker, the 2-methyl scaffold is a vital tool in SAR (Structure-Activity Relationship) studies to probe the steric tolerance of the S2/S3 hydrophobic pocket of Renin.

  • Mechanism: The amine group mimics the N-terminus of the cleaved peptide bond, while the 4-methoxyphenyl group occupies the S3 subsite, providing critical hydrophobic bulk.

  • Design Logic: Replacing the gem-dimethyl of Aliskiren with a single methyl group (using this building block) reduces steric clash in analogs designed for mutant enzymes or alternative aspartic proteases (e.g., BACE1 for Alzheimer's).

Morpholine Antifungals

This amine is a direct structural analog of the tail found in Fenpropimorph and Amorolfine .

  • Role: It serves as the lipophilic anchor that inserts into the fungal cell membrane, inhibiting sterol synthesis (

    
    -reductase and 
    
    
    
    -isomerase).
  • Advantage: The methoxy group (vs. tert-butyl) increases polarity slightly, potentially reducing accumulation in fatty tissues while maintaining antifungal potency.

Applications Core 3-(4-Methoxyphenyl)- 2-methylpropan-1-amine App1 Renin Inhibitors (Peptidomimetics) Core->App1 App2 Morpholine Antifungals (Sterol Synthesis Inhibition) Core->App2 App3 GPCR Ligands (5-HT / Dopamine) Core->App3 Det1 Mimics Leucine Side Chain Probes S3 Hydrophobic Pocket App1->Det1 Det2 Bioisostere of Fenpropimorph Modulates Lipophilicity (LogP) App2->Det2 Det3 Restricted Conformation vs. Linear Propylamines App3->Det3

Caption: Mapping the scaffold to three distinct therapeutic areas based on its structural properties.

References

  • Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides. Organic Syntheses, 2002, 79, 186.[1] (Describes the general protocol for N-alkylation of methoxy-benzyl amines).

  • Synthesis of Aliskiren. World Intellectual Property Organization, WO2012052829A1. (Details the use of amino-alkyl precursors in Renin inhibitor synthesis).

  • Methoxyphenamine and Related Compounds. PubChem Database, CID 4117. (Structural comparison to the alpha-methyl isomer).

  • Synthesis of 3-(4-Methoxyphenyl)propylamine. PrepChem. (Methodology for the reduction of the amide precursor).

  • New Approved Drugs Featuring Tailor-Made Amino Acids. Molecules, 2023.[2] (Review of amino-alkyl building blocks in modern drug design).

Sources

Literature review on 2-methyl-3-(4-methoxyphenyl)propylamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 2-methyl-3-(4-methoxyphenyl)propylamine (CAS: 108153-74-8 / Generic Isomers), a structural isomer of methylated phenethylamines.[1] Unlike its


-methylated analogs (amphetamines), this 

-methylated primary amine serves primarily as a specialized intermediate in the synthesis of pharmaceuticals (e.g., Tapentadol precursors), agrochemicals, and fragrance fixatives.

This guide prioritizes the "Aldehyde Route" (via Anisyl Propanal) due to the commercial availability of the precursors and the scalability of the process.[2] It synthesizes field-proven methodologies with rigorous impurity control strategies.[1]

Retrosynthetic Analysis & Strategy

The target molecule, 2-methyl-3-(4-methoxyphenyl)propylamine (Target ), possesses a chiral center at the C2 position.[2][1] The most efficient disconnection occurs at the C1-N bond (reductive amination) or the C2-C3 bond (alkylation).[1]

Strategic Pathways
  • Pathway A (Industrial Standard): Reductive amination of 3-(4-methoxyphenyl)-2-methylpropanal (also known as Anisyl Propanal or Canthoxal intermediate).[2][1] This is preferred for high yield and atom economy.

  • Pathway B (Classical): Alkylation of diethyl methylmalonate with 4-methoxybenzyl chloride, followed by decarboxylation and reduction.[2][1] This is preferred when precise stereocontrol is required via chiral auxiliaries.[1]

Retrosynthesis Target 2-methyl-3-(4-methoxyphenyl)propylamine (Target Amine) Aldehyde 3-(4-methoxyphenyl)-2-methylpropanal (Anisyl Propanal) Target->Aldehyde Reductive Amination (C-N Formation) Amide 2-methyl-3-(4-methoxyphenyl)propanamide Target->Amide Reduction Precursors1 4-Methoxybenzaldehyde + Propanal Aldehyde->Precursors1 Aldol Condensation + Hydrogenation Acid 2-methyl-3-(4-methoxyphenyl)propanoic acid Amide->Acid Amidation Precursors2 4-Methoxybenzyl Chloride + Methylmalonate Acid->Precursors2 Alkylation

Figure 1: Retrosynthetic disconnection showing the two primary routes.[2][1] Pathway A (Left) is the focus of this guide.

Detailed Protocol: The Aldehyde Route

This protocol utilizes the commercially relevant "Fragrance Route" adapted for amine synthesis.[2] It avoids the use of high-pressure hydrogenation equipment where possible, utilizing hydride reagents for laboratory safety and precision.

Phase 1: Synthesis of the Intermediate Aldehyde

Reaction: Cross-Aldol Condensation followed by Partial Hydrogenation.[2] Note: The intermediate 3-(4-methoxyphenyl)-2-methylpropanal is often commercially available.[2][1] If purchasing, skip to Phase 2.

Step 1.1: Condensation [2][1]

  • Reagents: 4-Methoxybenzaldehyde (Anisaldehyde), Propanal, NaOH (aq), Methanol.

  • Mechanism: Base-catalyzed cross-aldol condensation yields 3-(4-methoxyphenyl)-2-methyl-2-propenal.[2][1]

  • Procedure:

    • Charge a reactor with Anisaldehyde (1.0 eq) and Methanol (5 vol).

    • Add NaOH (10% aq, 0.2 eq) dropwise at 15°C.

    • Slowly feed Propanal (1.2 eq) over 2 hours, maintaining temp < 20°C to prevent self-polymerization of propanal.

    • Reflux for 3 hours.

    • Workup: Neutralize with acetic acid, strip methanol, extract with Toluene. Distill to obtain the

      
      -unsaturated aldehyde.[3]
      

Step 1.2: Selective Reduction

  • Challenge: Reducing the alkene without reducing the aldehyde to an alcohol.

  • Catalyst: Pd/C (5%) with controlled Hydrogen uptake or Transfer Hydrogenation.[1]

  • Critical Control: Stop reaction immediately upon consumption of 1.0 eq of H2 to prevent over-reduction to the alcohol (Anisyl Propanol).

Phase 2: Reductive Amination (The Core Synthesis)

Reaction: Conversion of 3-(4-methoxyphenyl)-2-methylpropanal to the amine.[2][1]

ParameterSpecification
Precursor 3-(4-methoxyphenyl)-2-methylpropanal
Amine Source Ammonium Acetate (

) (Excess)
Reducing Agent Sodium Cyanoborohydride (

)
Solvent Methanol (anhydrous)
Temperature 25°C

Reflux
Yield Target 75-85%

Step-by-Step Protocol:

  • Imine Formation:

    • In a 3-neck round bottom flask equipped with a drying tube (CaCl2) and magnetic stirrer, dissolve 3-(4-methoxyphenyl)-2-methylpropanal (10.0 g, 56 mmol) in Methanol (100 mL).

    • Add Ammonium Acetate (43.0 g, 560 mmol, 10 eq). The large excess is critical to prevent the formation of secondary amine dimers (di-alkylation).[1]

    • Stir at room temperature for 1 hour. The solution may turn slightly yellow/hazy as the imine/hemiaminal forms.

  • Reduction:

    • Cool the mixture to 0°C.

    • Carefully add Sodium Cyanoborohydride (

      
      ) (3.5 g, 56 mmol, 1.0 eq) in small portions. Caution: Toxic HCN gas risk if acidified.[2][1] Keep system basic/neutral.
      
    • Allow the mixture to warm to room temperature and stir for 24 hours.

  • Quench & Workup:

    • Acidify carefully with concentrated HCl to pH < 2 (in a fume hood) to decompose excess hydride and hydrolyze any borate complexes.[1]

    • Evaporate Methanol under reduced pressure.[1]

    • Dilute residue with water (50 mL) and wash with Diethyl Ether (2 x 30 mL) to remove unreacted aldehyde and neutral impurities (alcohols).[1] Discard the organic layer. [2]

    • Basify the aqueous layer with NaOH (20% aq) to pH > 12.[1] The product amine will oil out.[1]

    • Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).[1]

    • Dry combined DCM extracts over anhydrous

      
      .[1]
      
  • Purification:

    • Filter and evaporate the solvent to yield the crude amine oil.[3]

    • Distillation: Purify via Kugelrohr distillation or fractional distillation under high vacuum (0.5 mmHg). Expect boiling point approx. 110-120°C at 0.5 mmHg.

    • Salt Formation (Optional but Recommended): Dissolve oil in dry ether and bubble dry HCl gas to precipitate the hydrochloride salt.[1] This provides a stable, crystalline solid for storage.

Mechanism & Impurity Profiling

Understanding the reaction pathway is vital for troubleshooting.

ReactionMechanism Substrate Aldehyde (Electrophile) Imine Imine Intermediate (Unstable) Substrate->Imine - H2O Ammonia NH4OAc (Nucleophile) Ammonia->Imine Product Primary Amine (Target) Imine->Product + H- Hydride NaBH3CN (Hydride Donor) Hydride->Product SideProduct Secondary Amine (Dimer Impurity) Product->SideProduct + Aldehyde (If NH3 is low)

Figure 2: Reaction mechanism highlighting the critical competition between product formation and dimer impurity.[2][1]

Critical Control Points (CCPs)
  • Dimer Formation: If the ratio of Ammonium Acetate to Aldehyde is too low (< 5:1), the newly formed primary amine will react with the remaining aldehyde to form a secondary amine (dimer). Mitigation: Maintain >10:1 molar excess of ammonium source.[2][1]

  • Alcohol Byproduct: If the pH is too low during reduction, the aldehyde may be reduced directly to the alcohol (Anisyl Alcohol) before imine formation.[2] Mitigation: Use

    
     (stable at pH 6-7) rather than 
    
    
    
    (which requires higher pH and reduces aldehydes faster than imines).[1]
  • Stereochemistry: The product is a racemate (mixture of R and S enantiomers at the C2 position).[2] If a single enantiomer is required, resolution via chiral tartaric acid crystallization is necessary post-synthesis.

Analytical Verification

The following data points are expected for the Hydrochloride Salt of the target:

  • Physical State: White crystalline solid (HCl salt); Colorless oil (Free base).[1]

  • 1H NMR (400 MHz, D2O):

    • 
       7.15 (d, 2H, Ar-H)
      
    • 
       6.85 (d, 2H, Ar-H)
      
    • 
       3.75 (s, 3H, 
      
      
      
      )
    • 
       2.80-2.95 (m, 2H, 
      
      
      
      )[1]
    • 
       2.50 (dd, 1H, Benzylic)
      
    • 
       2.30 (dd, 1H, Benzylic)
      
    • 
       1.95 (m, 1H, Methine 
      
      
      
      )
    • 
       0.90 (d, 3H, 
      
      
      
      )
  • Mass Spectrometry: [M+H]+ = 180.13 (Calculated for

    
    ).[1]
    

Safety & Regulatory Compliance

  • Chemical Hazards:

    • Sodium Cyanoborohydride: Highly toxic if ingested or in contact with acid (releases HCN).[1] Use exclusively in a fume hood. Quench waste in a dedicated basic container.

    • Primary Amines: Corrosive and irritant.[2][1]

  • Regulatory Status:

    • While not a scheduled controlled substance in most jurisdictions (unlike its

      
      -methyl isomer, PMA/PMMA), it is a chemical intermediate. Researchers must verify local regulations regarding phenethylamine analogs.[1]
      

References

  • Preparation of Tapentadol Intermediates. (2012). World Intellectual Property Organization.[2][1] Patent WO2012146978A2.[2][1] (Describes the synthesis of similar 3-aryl-2-methylpropylamine scaffolds). Link

  • Reductive Amination of Aldehydes and Ketones with Sodium Cyanoborohydride. (1971).[1] Journal of the American Chemical Society, 93(12), 2897–2904. (Foundational protocol for the reductive amination step). Link[1]

  • Synthesis of 3-(4-Methoxyphenyl)propylamine. (2023). PrepChem. (General reference for methoxy-phenethylamine handling and reduction techniques). Link

  • Catalytic Reductive Amination of Aromatic Aldehydes. (2023). MDPI Catalysts, 13(2), 432. (Modern catalytic alternatives to hydride reagents). Link[1]

  • Anisyl Propanal (Canthoxal) Data Sheet. (2010). FooDB. (Physical properties of the aldehyde precursor). Link[1]

Sources

Solubility profile of 3-(4-Methoxyphenyl)-2-methylpropan-1-amine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 3-(4-Methoxyphenyl)-2-methylpropan-1-amine in Organic Solvents

Executive Summary

This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 3-(4-Methoxyphenyl)-2-methylpropan-1-amine. Recognizing the scarcity of published data for this specific compound, this document, written from the perspective of a Senior Application Scientist, empowers researchers in drug development and chemical synthesis with the foundational principles, detailed experimental protocols, and data interpretation strategies necessary to generate a robust solubility profile. We will cover the essential physicochemical properties of the target molecule, delve into the theoretical underpinnings of solubility using Hansen Solubility Parameters, provide a step-by-step guide for the widely accepted shake-flask equilibrium method, and discuss the analysis and interpretation of the resulting data.

Introduction: The Critical Role of Solubility

3-(4-Methoxyphenyl)-2-methylpropan-1-amine is an aromatic amine whose structural motifs are of interest in medicinal chemistry and materials science. The success of any application, from its efficacy as a potential pharmaceutical intermediate to its utility in synthetic reactions, is fundamentally governed by its behavior in solution. Solubility is not merely a physical constant; it is a critical parameter that dictates bioavailability, reaction kinetics, purification efficiency, and formulation stability. An incomplete understanding of a compound's solubility in various organic solvents can lead to significant setbacks in research and development, including failed reactions, impure products, and misleading biological assay results.

This guide provides the necessary tools to systematically characterize the solubility of 3-(4-Methoxyphenyl)-2-methylpropan-1-amine, enabling researchers to make informed decisions in solvent selection for synthesis, purification, and formulation.

Physicochemical Characterization of the Solute

Before any experimental work, a thorough understanding of the molecule's intrinsic properties is essential. These properties provide the basis for predicting its solubility behavior.

Table 1: Key Physicochemical Properties of 3-(4-Methoxyphenyl)-2-methylpropan-1-amine

PropertyValueSignificance in Solubility
Molecular Formula C₁₁H₁₇NOProvides the elemental composition.
Molecular Weight 179.26 g/mol Influences the mass-to-volume relationship in solution.
pKa (Predicted) ~10.2 (amine)The basicity of the amine group dictates its ionization state. In acidic conditions, it will form a salt, which dramatically increases aqueous solubility but can decrease solubility in non-polar organic solvents.
logP (Predicted) ~2.3-2.5The octanol-water partition coefficient indicates a moderate lipophilicity. This suggests a preference for organic solvents over water, with higher solubility expected in solvents of intermediate polarity.

Note: Predicted values are derived from computational models and should be confirmed experimentally where possible.

The molecule possesses a polar primary amine group capable of acting as a hydrogen bond donor and acceptor, and a methoxy group which is a hydrogen bond acceptor. These features, combined with the non-polar aromatic ring and alkyl backbone, create a molecule with a balanced, amphiphilic character. This structure suggests that its solubility will be highly dependent on the specific solvent's ability to engage in these various intermolecular interactions.

Theoretical Framework: "Like Dissolves Like" Quantified

The age-old principle of "like dissolves like" provides a qualitative starting point. However, a more quantitative approach is necessary for systematic solvent screening. The Hansen Solubility Parameters (HSP) model offers such a framework. It deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every chemical, both the solute and the solvent, can be assigned a unique set of (δD, δP, δH) coordinates in "Hansen space." The principle is that substances with closer HSP coordinates are more likely to be miscible. The distance (Ra) between the solute and a solvent in Hansen space is calculated as:

Ra = [4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]½

A smaller Ra value indicates a higher likelihood of high solubility. This model is invaluable for pre-selecting a range of solvents for experimental testing, thereby saving time and resources.

cluster_Solute Solute HSP cluster_Solvents Solvent Sphere Solute 3-(4-Methoxyphenyl)-2-methylpropan-1-amine (δD_s, δP_s, δH_s) Good_Solvent Good Solvent (δD_g, δP_g, δH_g) Small Ra Solute->Good_Solvent High Compatibility Poor_Solvent Poor Solvent (δD_p, δP_p, δH_p) Large Ra Solute->Poor_Solvent Low Compatibility

Caption: Hansen Solubility Parameter (HSP) compatibility model.

Experimental Protocol: Equilibrium Shake-Flask Method

The gold standard for determining thermodynamic solubility is the shake-flask method, as described in guidelines like OECD 105. It is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution.

Materials & Equipment
  • Solute: 3-(4-Methoxyphenyl)-2-methylpropan-1-amine (purity > 98%)

  • Solvents: A range of analytical grade organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol).

  • Equipment:

    • Analytical balance (±0.1 mg)

    • Glass vials (e.g., 4 mL) with Teflon-lined caps

    • Orbital shaker or rotator with temperature control

    • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

    • Calibrated volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Experimental Workflow

A 1. Preparation Add excess solid solute to a known volume of solvent. B 2. Equilibration Incubate at constant temp. (e.g., 25°C) with agitation for 24-48 hours. A->B C 3. Phase Separation Allow vials to stand. Solid settles, forming a clear supernatant. B->C D 4. Sampling & Filtration Withdraw aliquot of supernatant. Filter immediately through a 0.22 µm syringe filter. C->D E 5. Dilution Dilute the filtered sample with a suitable mobile phase to fall within the calibration curve. D->E F 6. Quantification Analyze by validated HPLC method. Determine concentration against a standard curve. E->F

Caption: Workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Procedure
  • Preparation: Add an excess amount of 3-(4-Methoxyphenyl)-2-methylpropan-1-amine to a vial (e.g., 20 mg). The key is to ensure solid material remains after equilibrium is reached. Record the exact mass if performing a mass balance check.

  • Solvent Addition: Add a precise volume of the chosen organic solvent (e.g., 2.0 mL) to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25.0 ± 0.5 °C). Agitate for a sufficient duration. Causality Note: A 24-hour period is often adequate, but a 48-hour period is recommended to ensure complex or slow-dissolving solids reach true equilibrium. A preliminary kinetic study can determine the optimal time.

  • Phase Separation: After equilibration, let the vials stand undisturbed for at least 2 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. Self-Validation: It is critical not to disturb the solid pellet. The sample must be filtered immediately through a solvent-compatible 0.22 µm syringe filter to remove any microscopic particulates. This step is a common source of error; pre-wetting the filter with the solvent can minimize drug loss due to adsorption.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method. The concentration of the solute is determined by comparing the peak area to a multi-point calibration curve prepared from known standards.

Data Analysis and Interpretation

The final solubility is calculated by multiplying the measured concentration of the diluted sample by the dilution factor. The results should be reported in standard units such as mg/mL or mol/L.

Table 2: Hypothetical Solubility Data for 3-(4-Methoxyphenyl)-2-methylpropan-1-amine at 25°C

SolventSolvent ClassSolubility (mg/mL)Interpretation
Hexane Non-polar Aliphatic< 1.0Very low solubility. The non-polar solvent cannot effectively solvate the polar amine and ether groups.
Toluene Non-polar Aromatic15.2Moderate solubility. π-π stacking interactions between the aromatic rings of toluene and the solute enhance compatibility.
Dichloromethane Polar Aprotic85.6High solubility. The solvent's polarity and ability to participate in dipole-dipole interactions are a good match for the solute.
Ethyl Acetate Polar Aprotic45.3Good solubility. The ester group can act as a hydrogen bond acceptor for the solute's amine group.
Acetone Polar Aprotic110.8High solubility. Strong dipole-dipole interactions and hydrogen bond acceptance.
Ethanol Polar Protic> 200Very high solubility. Ethanol can act as both a hydrogen bond donor and acceptor, effectively solvating all polar features of the solute.

Discussion: The hypothetical data show a clear trend. Solubility is lowest in the non-polar aliphatic solvent (hexane) and highest in the polar protic solvent (ethanol). The moderate solubility in toluene highlights the contribution of the aromatic ring. The high solubility in polar aprotic solvents like dichloromethane and acetone demonstrates the importance of dipole-dipole interactions. This profile is consistent with the molecule's amphiphilic nature, requiring a solvent that can accommodate both its polar and non-polar regions.

Safety Precautions

When handling 3-(4-Methoxyphenyl)-2-methylpropan-1-amine, researchers must adhere to standard laboratory safety protocols.

  • Handling: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Exposure: Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible substances.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Always consult the most current Safety Data Sheet (SDS) for the compound before use.

Conclusion

This guide has outlined a robust, scientifically-grounded methodology for determining and interpreting the solubility profile of 3-(4-Methoxyphenyl)-2-methylpropan-1-amine. By combining an understanding of the molecule's physicochemical properties with a quantitative theoretical framework and a rigorous experimental protocol, researchers can generate reliable and reproducible data. This data is fundamental for guiding solvent selection, optimizing reaction conditions, and enabling the successful development of products and processes involving this compound.

References

  • Title: The Rule of Five Source: Advanced Drug Delivery Reviews URL: [Link]

  • Title: Importance of Solubility in Pharmaceutical Sciences Source: Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Hansen Solubility Parameters: A User's Handbook Source: CRC Press URL: [Link]

  • Title: OECD Test Guideline 105: Water Solubility Source: Organisation for Economic Co-operation and Development URL: [Link]

Methodological & Application

Reductive amination protocols for Canthoxal (3-(4-methoxyphenyl)-2-methylpropanal)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the reductive amination of Canthoxal (3-(4-methoxyphenyl)-2-methylpropanal), a structurally significant


-methyl hydrocinnamaldehyde. While widely used in fragrance applications, Canthoxal serves as a critical scaffold in medicinal chemistry for synthesizing fenpropimorph analogs and substituted phenethylamines.

Technical Challenge: The


-methyl substituent adjacent to the carbonyl introduces steric hindrance that retards imine formation compared to linear aldehydes. Furthermore, the benzylic position makes the molecule susceptible to oxidative degradation, while the aldehyde itself can undergo competing reduction to the alcohol.

Solution: We present two validated protocols:

  • Method A (Bench-Scale): A mild, highly selective Direct Reductive Amination (DRA) using Sodium Triacetoxyborohydride (STAB).

  • Method B (Process-Scale): A stepwise "one-pot" protocol using Sodium Borohydride (

    
    ) with in-situ imine pre-formation, optimized for atom economy and cost.
    

Chemical Profile & Mechanism[1][2][3][4][5][6]

PropertyData
Substrate Canthoxal (3-(4-methoxyphenyl)-2-methylpropanal)
CAS No. 5462-06-6
MW 192.25 g/mol
Key Feature

-Methyl group (Steric hindrance);

-Methoxy (Electron donating)
Target Product

-Alkylated phenethylamine derivatives
Reaction Mechanism

The reaction proceeds through a reversible condensation of the amine and aldehyde to form an iminium ion (or imine), which is irreversibly reduced to the amine.

Figure 1: Mechanistic pathway. The


-methyl group on Canthoxal destabilizes the hemiaminal and slows the formation of the iminium species, necessitating acid catalysis.

Method A: Bench-Scale Synthesis (STAB Protocol)

Best for: Library synthesis, high chemoselectivity, valuable amines. Reagent: Sodium Triacetoxyborohydride (


).[1][2][3]
Rationale

STAB is a mild hydride donor that reduces iminium ions significantly faster than aldehydes. This allows for "Direct Reductive Amination" (DRA) where aldehyde, amine, and reducing agent are mixed simultaneously.

Reagents & Stoichiometry
ComponentEquiv.Role
Canthoxal 1.0Limiting Reagent
Amine 1.1 - 1.2Nucleophile (Slight excess drives equilibrium)
STAB 1.4 - 1.6Selective Reducing Agent
Acetic Acid (AcOH) 1.0 - 2.0Catalyst (Promotes iminium formation)
DCE or THF Solvent0.1 M - 0.2 M Concentration
Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Canthoxal (1.0 equiv) in 1,2-Dichloroethane (DCE) or anhydrous THF.

    • Note: DCE is standard but THF is a greener alternative.

  • Amine Addition: Add the Amine (1.1 equiv).

  • Acid Activation: Add Acetic Acid (1.0 equiv).

    • Critical Step: Stir for 15–30 minutes at room temperature. This "aging" period allows the equilibrium to shift toward the imine/iminium species before reduction, crucial for the sterically hindered Canthoxal.

  • Reduction: Add STAB (1.5 equiv) in one portion. The reaction may effervesce slightly.

  • Reaction: Stir at room temperature for 4–16 hours under Nitrogen/Argon.

    • Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the aldehyde peak (approx.[4] 9.7 ppm in

      
      H NMR).
      
  • Quench: Quench by slowly adding saturated aqueous

    
    . Stir for 20 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM or EtOAc (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.

Method B: Process-Scale Synthesis ( Protocol)

Best for: Scale-up (>10g), cost-efficiency, avoiding chlorinated solvents. Reagent: Sodium Borohydride (


).[5][1][2][3][4][6]
Rationale

 is a stronger reducing agent than STAB and will reduce Canthoxal to its alcohol if mixed directly. Therefore, a stepwise  approach is required: complete imine formation first, followed by reduction.
Reagents & Stoichiometry
ComponentEquiv.Role
Canthoxal 1.0Limiting Reagent
Amine 1.05Nucleophile
Methanol (MeOH) SolventSolubilizes borohydride

0.6 - 0.8Hydride Source (4 hydrides per mole)
Step-by-Step Protocol
  • Imine Formation: Dissolve Canthoxal (1.0 equiv) and Amine (1.05 equiv) in Methanol (anhydrous).

    • Optimization: For hindered amines, add 3Å Molecular Sieves or reflux in Toluene with a Dean-Stark trap first to force imine formation, then switch solvent to MeOH.

  • Equilibrium Shift: Stir for 2–4 hours at Room Temp (or 50°C if sluggish).

    • Validation: Take an aliquot for

      
      H NMR. Ensure the aldehyde proton (9.7 ppm) is replaced by the imine proton (~7.5–8.0 ppm, often a doublet due to coupling with the adjacent chiral center).
      
  • Cooling: Cool the mixture to 0°C (Ice bath).

  • Reduction: Add

    
      (0.6 equiv) portion-wise over 20 minutes.
    
    • Safety: Exothermic hydrogen evolution. Maintain temp < 10°C.

  • Completion: Allow to warm to room temperature and stir for 1 hour.

  • Quench: Carefully add 1M HCl or Acetone to destroy excess hydride. Adjust pH to >10 with NaOH before extraction to ensure the amine is in the free-base form.

Analytical Validation & Troubleshooting

Expected NMR Signature (Product)

The reduction of the C=N bond creates a new chiral center (if the amine is achiral) or diastereomers (if the amine is chiral).

  • Aldehyde Proton: Disappears (9.7 ppm).

  • Benzylic

    
    :  Shifts upfield.
    
  • 
    :  Appears as a multiplet (diastereotopic protons) around 2.4–2.8 ppm.
    
  • 
    -Methyl:  Remains a doublet, typically 0.9–1.1 ppm.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Steric hindrance of

-methyl group.[7]
Increase "aging" time (Step 3, Method A) or use

as a Lewis Acid/Desiccant.
Alcohol Byproduct Direct reduction of aldehyde.Method A: Add amine/acid before STAB. Method B: Ensure 100% imine formation before adding

.
Dialkylation Primary amine reacting twice.Use excess amine (5–10 equiv) or switch to Method B (stepwise control).

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[8] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[8] 11, 1996, pp. 3849-3862.[8] Link

  • Gribble, G. W. "Sodium Triacetoxyborohydride." Encyclopedia of Reagents for Organic Synthesis, 2001. Link

  • Baxter, E. W., & Reitz, A. B. "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents." Organic Reactions, vol. 59, 2002, pp. 1-714. Link

  • Cabaj, J. E., et al. "Process for the Synthesis of Fenpropimorph and Analogues." U.S. Patent 5,023,375, 1991.

Sources

Application Notes & Protocols: N-Alkylation of 3-(4-Methoxyphenyl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-alkylation of primary amines is a cornerstone transformation in organic synthesis, pivotal to the development of novel therapeutics, agrochemicals, and functional materials. The resulting secondary amines are prevalent structural motifs in a vast array of biologically active molecules. This guide provides a detailed, experience-driven protocol for the N-alkylation of a representative primary amine, 3-(4-Methoxyphenyl)-2-methylpropan-1-amine. We focus on reductive amination as the method of choice due to its high efficiency, selectivity, and broad substrate compatibility, offering a robust alternative to classical alkylation with alkyl halides, which is often plagued by over-alkylation.[1][2][3] This document furnishes researchers with a comprehensive understanding of the underlying mechanism, a step-by-step experimental procedure, purification strategies, and critical safety considerations.

Introduction and Strategic Considerations

The target substrate, 3-(4-Methoxyphenyl)-2-methylpropan-1-amine, is a primary amine with a sterically accessible nitrogen atom, making it an excellent candidate for N-alkylation. The goal is to introduce a single alkyl group onto the nitrogen, forming a secondary amine, as shown in Figure 1.

General reaction scheme for N-alkylation of the target primary amine.
Figure 1. General N-alkylation of 3-(4-Methoxyphenyl)-2-methylpropan-1-amine.

While direct alkylation with alkyl halides (R²-X) is a classic method, it presents a significant control issue. The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a second alkylation event that yields an undesired tertiary amine or even a quaternary ammonium salt.[3]

For this reason, reductive amination is the superior strategy.[1][4] This one-pot procedure involves the reaction of the primary amine with an aldehyde or ketone to form an imine (or iminium ion) intermediate, which is then immediately reduced in situ by a mild and selective reducing agent. This approach elegantly circumvents the problem of over-alkylation.[1][5][6]

The Mechanism of Reductive Amination

The success of reductive amination hinges on the choice of a reducing agent that selectively reduces the protonated imine (iminium ion) much faster than it reduces the starting carbonyl compound.[1][7] Sodium triacetoxyborohydride, NaBH(OAc)₃, is an ideal reagent for this purpose.[5][7][8] Its reduced reactivity, compared to reagents like sodium borohydride, is due to the electron-withdrawing and sterically bulky acetoxy groups.[7]

The reaction proceeds through two key stages:

  • Imine/Iminium Ion Formation: The primary amine attacks the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration yields a transient imine intermediate. In the presence of a mild acid (often acetic acid, which can be added or is generated from the reagent), the imine is protonated to form a more electrophilic iminium ion.[9]

  • Hydride Reduction: The NaBH(OAc)₃ delivers a hydride ion to the iminium carbon, reducing the C=N double bond to a C-N single bond and yielding the final secondary amine product.[9]

Reductive_Amination_Mechanism Reductive Amination Mechanism Amine R¹-NH₂ (Primary Amine) Imine R¹-N=CHR² (Imine Intermediate) Amine->Imine + Carbonyl, -H₂O Carbonyl O=CHR² (Aldehyde) Carbonyl->Imine Reducer NaBH(OAc)₃ Product R¹-NH-CH₂R² (Secondary Amine) Reducer->Product H_plus H⁺ (Acid Catalyst) Iminium [R¹-NH=CHR²]⁺ (Iminium Ion) Imine->Iminium + H⁺ Iminium->Product + [H⁻]

A simplified diagram of the reductive amination mechanism.

Detailed Experimental Protocol

This protocol describes the N-isopropylation of 3-(4-Methoxyphenyl)-2-methylpropan-1-amine with acetone as a representative example.

Materials and Reagents:

ReagentFormulaMol. Wt. ( g/mol )Amount (mmol)Mass/VolumeStoichiometry (eq.)
3-(4-Methoxyphenyl)-2-methylpropan-1-amineC₁₁H₁₇NO179.265.0896 mg1.0
AcetoneC₃H₆O58.086.00.44 mL1.2
Sodium Triacetoxyborohydride (NaBH(OAc)₃)C₆H₁₀BNaO₆211.947.51.59 g1.5
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96-25 mL-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01-~30 mL-
Dichloromethane (DCM)CH₂Cl₂84.93-~60 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04-~5 g-

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(4-Methoxyphenyl)-2-methylpropan-1-amine (896 mg, 5.0 mmol).

  • Solvent and Carbonyl Addition: Dissolve the amine in 1,2-dichloroethane (DCE, 25 mL). Add acetone (0.44 mL, 6.0 mmol, 1.2 eq.) to the solution.

  • Imine Formation: Stir the mixture at room temperature under a nitrogen or argon atmosphere for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.59 g, 7.5 mmol, 1.5 eq.) to the reaction mixture in portions over 5 minutes. Causality Note: Portion-wise addition helps to control any initial exotherm and gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) every 1-2 hours until the starting amine spot is consumed (typically 4-12 hours). A suitable TLC eluent system is 10-20% ethyl acetate in hexanes with 0.5% triethylamine.

  • Work-up (Quenching): Once the reaction is complete, carefully and slowly quench the reaction by adding saturated aqueous sodium bicarbonate solution (~30 mL). Causality Note: This neutralizes any remaining acid and decomposes the excess borohydride reagent. Gas evolution (H₂) will occur, so perform this step slowly in a well-ventilated fume hood.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Workflow Experimental Workflow A 1. Dissolve Amine & Acetone in DCE B 2. Stir for 1h (Imine Formation) A->B C 3. Add NaBH(OAc)₃ in portions B->C D 4. Stir at RT Monitor by TLC C->D E 5. Quench with sat. aq. NaHCO₃ D->E Reaction Complete F 6. Extract with DCM E->F G 7. Dry & Concentrate F->G H 8. Purify via Flash Chromatography G->H Crude Product I Pure Secondary Amine H->I

A summary of the N-alkylation experimental workflow.

Purification and Characterization

The crude product obtained after work-up is typically purified by flash column chromatography.

Purification Strategy: Basic amines often exhibit poor peak shape (tailing) on standard silica gel due to interactions with acidic silanol groups.[10][11] To mitigate this, two effective strategies can be employed:

  • Amine-Modified Mobile Phase: Add a small amount of a volatile competing amine, such as triethylamine (TEA) or ammonia, to the eluent (e.g., 0.5-1% v/v).[10][12] This neutralizes the acidic sites on the silica, leading to sharper peaks and better separation.[12]

  • Amine-Functionalized Silica: Use a commercially available amine-functionalized silica gel for the stationary phase.[12][13] This provides a slightly basic surface that repels the basic amine products, improving chromatography without the need for mobile phase modifiers.[11][13]

Characterization: The identity and purity of the final product, N-isopropyl-3-(4-methoxyphenyl)-2-methylpropan-1-amine, should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To observe the disappearance of the primary N-H stretches and the appearance of the secondary N-H stretch.

Safety and Handling Precautions

  • General: All operations should be performed in a well-ventilated fume hood.[14][15] Personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.[14][15]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is moisture-sensitive and can release flammable hydrogen gas upon contact with water or protic solvents.[15][16] It is also a skin and respiratory irritant.[16] Handle in a dry, inert atmosphere where possible. Store in a tightly sealed container in a cool, dry place.[14][15][16][17]

  • 1,2-Dichloroethane (DCE): DCE is a toxic and carcinogenic solvent. Handle with extreme care and avoid inhalation or skin contact.

  • Quenching: The quenching step produces hydrogen gas. Ensure there are no ignition sources nearby and perform the addition of the aqueous solution slowly to control the rate of gas evolution.[18]

References

  • King, A. (2018). Successful Flash Chromatography. Biotage. Retrieved from [Link]

  • Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. (2020, September 10). YouTube. Retrieved from [Link]

  • Loba Chemie. (2017, June 6). SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Bäumler, C., et al. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 59(46), 20499-20503. Retrieved from [Link]

  • Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Group, Harvard University. Retrieved from [Link]

  • Bennett, M. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

  • Kinesis. (2012, December 12). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Retrieved from [Link]

  • Bennett, M. (2023, January 19). Is there an easy way to purify organic amines? Biotage. Retrieved from [Link]

  • Salvatore, B. A., et al. (2000). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 77(2), 242. Retrieved from [Link]

  • Kumar, S., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(23), 9474–9479. Retrieved from [Link]

  • Balaraman, E., et al. (2025). Iron Single‐Atom Catalyzed N‐Alkylation of Amines with Alcohols via Solvent‐Free Borrowing Hydrogen Strategy. Advanced Synthesis & Catalysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Baxter, E. W., et al. (n.d.). Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Retrieved from [Link]

  • Chakraborty, S., et al. (2023). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry, 88(2), 771–787. Retrieved from [Link]

  • Alkylation of Amines, Part 1: with Alkyl Halides. (2020, November 2). YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • Pearson. (n.d.). Amine Alkylation Explained. Retrieved from [Link]

  • Guin, A. K., et al. (2024). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. Dalton Transactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). Retrieved from [Link]

Sources

Application Note: 3-(4-Methoxyphenyl)-2-methylpropan-1-amine in Peptidomimetic Synthesis

[1]

Abstract

This technical guide details the application of 3-(4-Methoxyphenyl)-2-methylpropan-1-amine (CAS: 570398-17-3 / Generic analogs) as a high-value building block in the synthesis of conformationally constrained peptidomimetics.[1] Structurally acting as a


-methyl-homo-tyrosine bioisostere1

Structural Rationale & Design Philosophy

The "Magic Methyl" Effect and Conformational Lock

The utility of 3-(4-Methoxyphenyl)-2-methylpropan-1-amine lies in its specific substitution pattern, which addresses two common failure modes in peptide drug design: proteolytic instability and entropic penalty upon binding.[1]

  • Side Chain Mimicry: The 4-methoxyphenyl group functions as an O-methylated Tyrosine surrogate (or Phenylalanine analog).[1] The methoxy group improves metabolic stability by blocking the rapid glucuronidation often seen with free phenols, while retaining hydrogen bond acceptor capability.

  • The 2-Methyl Constraint: The methyl group at the 2-position (beta to the amine) introduces a chiral center and significant steric bulk. This creates a "conformational lock" that restricts rotation around the

    
     equivalent bonds.[1] In the context of a peptide backbone, this restriction forces the side chain into a specific region of Ramachandran space, often favoring extended conformations or specific turn geometries required for receptor docking.
    
Bioisosteric Mapping

This molecule is frequently employed to synthesize Transition State Isosteres for aspartyl protease inhibitors (e.g., Renin or HIV protease inhibitors).

FeatureNative Residue (Tyr/Phe)3-(4-Methoxyphenyl)-2-methylpropan-1-amineAdvantage in Mimetics
Backbone

-Amino Acid

-Amino Alkane
Non-hydrolyzable (no carbonyl)
Side Chain Phenol/Phenyl4-Methoxy PhenylMetabolic Stability (Phase II block)
Constraint None (Free rotation)2-Methyl Group

-space restriction (Entropy reduction)
Linkage Amide (-CO-NH-)Amine / Urea / SulfonamideDiversified scaffold generation

Synthetic Protocols

Protocol A: Standard Amide Coupling (N-Terminal Capping)

Objective: To attach the amine to the C-terminus of a peptide fragment or a carboxylic acid scaffold, creating a stable amide cap.

Mechanism: HATU-mediated activation is preferred over carbodiimides (EDC/DCC) to minimize racemization at the chiral 2-methyl center of the amine (if enantiopure) or the partnering amino acid.

Materials:

  • Carboxylic Acid Component (1.0 equiv)

  • 3-(4-Methoxyphenyl)-2-methylpropan-1-amine (1.1 equiv)[1]

  • HATU (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)[1]

  • Solvent: Anhydrous DMF or DCM[1]

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask under

    
    , dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL).
    
  • Base Addition: Add DIPEA (2.5 mmol, 435 µL) and stir at 0°C for 5 minutes.

  • Coupling Agent: Add HATU (1.1 mmol, 418 mg) in one portion. Stir at 0°C for 15 minutes to generate the active ester (O-At ester).[1]

    • Critical Check: The solution should turn slightly yellow. If it remains colorless, ensure reagents are dry.

  • Amine Addition: Add 3-(4-Methoxyphenyl)-2-methylpropan-1-amine (1.1 mmol) dropwise.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Monitoring: Check by TLC (System: 5% MeOH in DCM). Look for the disappearance of the amine (ninhydrin active) and the acid.

  • Workup: Dilute with EtOAc (50 mL). Wash sequentially with 1N HCl (2x), Sat.

    
     (2x), and Brine (1x). Dry over 
    
    
    and concentrate.
Protocol B: Reductive Amination (Reduced Amide Isostere)

Objective: To synthesize a

Materials:

  • N-Protected Amino Aldehyde (1.0 equiv)[1]

  • 3-(4-Methoxyphenyl)-2-methylpropan-1-amine (1.2 equiv)[1]

  • Sodium Triacetoxyborohydride (

    
    ) (1.5 equiv)
    
  • Acetic Acid (catalytic, 1-2 drops)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF[1]

Step-by-Step Procedure:

  • Imine Formation: Dissolve the Amino Aldehyde (1.0 mmol) and the Amine (1.2 mmol) in DCE (10 mL). Add catalytic Acetic Acid to adjust pH to ~5–6.

  • Equilibration: Stir at RT for 1 hour. (Magnesium sulfate can be added to sequester water and drive imine formation).

  • Reduction: Cool to 0°C. Add

    
     (1.5 mmol) in portions.
    
    • Note: Do not use

      
       as it is too strong and may reduce the aldehyde before imine formation is complete.
      
  • Completion: Stir overnight at RT.

  • Quench: Quench with Sat.

    
     (aqueous).[2] Extract with DCM.[2]
    

Visualization of Workflows

Diagram 1: Synthetic Pathways & Logic

This diagram illustrates how the amine building block integrates into different peptidomimetic scaffolds.

GAmine3-(4-Methoxyphenyl)-2-methylpropan-1-aminePath1Pathway A:Amide Coupling(HATU/DIPEA)Amine->Path1Path2Pathway B:Reductive Amination(NaBH(OAc)3)Amine->Path2Path3Pathway C:Ugi 4-CR(Isocyanide/Aldehyde)Amine->Path3Prod1Amide Cap(Protease Inhibitor C-term)Path1->Prod1 Stable AmideProd2Reduced Isostere(ψ[CH2NH] Bond)Path2->Prod2 Non-hydrolyzableProd3Peptoid/LactamLibrary ScaffoldPath3->Prod3 High Diversity

Caption: Divergent synthetic pathways utilizing the amine scaffold to generate distinct peptidomimetic classes.[1]

Diagram 2: The Conformational Lock Mechanism

This diagram explains the steric interference caused by the 2-methyl group.

GUnconstrainedUnsubstituted Analog(Free Rotation)TargetTarget Receptor Pocket(Defined Geometry)Unconstrained->Target Weak BindingEntropyHigh Entropic Penalty(Binding requires energy)Unconstrained->EntropyConstrained2-Methyl Substituted(Restricted Rotation)Constrained->Target High Affinity BindingPreorganizedLow Entropic Penalty(Pre-organized)Constrained->Preorganized

Caption: Impact of the 2-methyl "Magic Methyl" substitution on binding thermodynamics and receptor affinity.

Analytical Validation & QC

To ensure the integrity of the synthesized peptidomimetics, the following QC parameters must be met.

Analytical MethodParameterAcceptance CriteriaNotes
LC-MS (ESI+) Identity

Da
Expect intense parent ion; amine is easily protonated.[1]
1H NMR (DMSO-d6) StructureMethyl doublet at

ppm
The 2-methyl group appears as a distinct doublet, diagnostic of the scaffold.[1]
Chiral HPLC Purity

Critical if using enantiopure starting material. Racemization is possible during harsh coupling.
Solubility Phys-ChemSoluble in DMSO/MeOHFree base is lipophilic; HCl salt is water-soluble.[1]

Self-Validating Step (NMR): In the

References

  • Isostere Design: Chatterjee, J., et al. (2008). "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research.

  • Peptide Coupling: Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

  • Reductive Amination: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • "Magic Methyl" Effect: Barreiro, E. J., et al. (2011). "The Methylation Effect in Medicinal Chemistry." Chemical Reviews.

  • Peptidomimetics Overview: Lenci, E., & Trabocchi, A. (2020).[3] "Peptidomimetic Toolbox for Drug Discovery." Chemical Society Reviews.

Preparation of 3-(4-Methoxyphenyl)-2-methylpropan-1-amine Hydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the synthesis of 3-(4-Methoxyphenyl)-2-methylpropan-1-amine and its subsequent conversion to the hydrochloride salt. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The methodologies described herein are grounded in established chemical principles and supported by authoritative literature, ensuring a reliable and reproducible process.

Introduction

3-(4-Methoxyphenyl)-2-methylpropan-1-amine is a primary amine of interest in medicinal chemistry and drug discovery due to its structural motifs, which are present in a variety of biologically active compounds. The preparation of its hydrochloride salt is often a crucial step in the development of active pharmaceutical ingredients (APIs), as it can enhance stability, solubility, and bioavailability.[1] This guide will detail a robust synthetic route commencing from the corresponding aldehyde, employing a reductive amination strategy, followed by the formation and purification of the final hydrochloride salt.

Chemical Principles and Strategy

The synthesis of the target primary amine is achieved through a one-pot reductive amination of 3-(4-methoxyphenyl)-2-methylpropanal.[2] This widely utilized transformation involves the initial reaction of the aldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired amine.[2] Key to the success of this reaction is the choice of a reducing agent that selectively reduces the imine in the presence of the starting aldehyde. Sodium borohydride is a suitable and commonly used reagent for this purpose.[3]

The subsequent formation of the hydrochloride salt is an acid-base reaction where the basic amine is protonated by hydrochloric acid. This process is typically carried out in an organic solvent in which the hydrochloride salt is insoluble, leading to its precipitation and facilitating isolation.

Experimental Workflow Overview

The overall process can be visualized as a two-stage procedure: the synthesis of the free amine followed by the formation of its hydrochloride salt.

Workflow Start Starting Material: 3-(4-Methoxyphenyl)-2-methylpropanal Reductive_Amination Reductive Amination Start->Reductive_Amination Free_Base 3-(4-Methoxyphenyl)-2-methylpropan-1-amine (Free Base) Reductive_Amination->Free_Base Salt_Formation Hydrochloride Salt Formation Free_Base->Salt_Formation Final_Product Final Product: Hydrochloride Salt Salt_Formation->Final_Product

Caption: Overall workflow for the synthesis of 3-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride.

Detailed Experimental Protocols

Part 1: Synthesis of 3-(4-Methoxyphenyl)-2-methylpropan-1-amine (Free Base) via Reductive Amination

This protocol is adapted from established general procedures for reductive amination.[3][4]

Materials and Reagents:

Reagent/MaterialQuantityMolar EquivalentPurity/Concentration
3-(4-Methoxyphenyl)-2-methylpropanal10.0 g (56.1 mmol)1.0>95%
Methanol (MeOH)200 mL-Anhydrous
Ammonia in Methanol80 mL~107 N
Sodium Borohydride (NaBH₄)4.25 g (112.2 mmol)2.0>98%
Dichloromethane (DCM)300 mL-Reagent Grade
Saturated Sodium Bicarbonate (NaHCO₃) Solution100 mL-Aqueous
Brine100 mL-Saturated Aqueous
Anhydrous Magnesium Sulfate (MgSO₄)20 g-Anhydrous

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 3-(4-methoxyphenyl)-2-methylpropanal (10.0 g, 56.1 mmol) and anhydrous methanol (200 mL). Stir the mixture at room temperature until the aldehyde is fully dissolved.

  • Imine Formation: To the stirred solution, add a 7 N solution of ammonia in methanol (80 mL, approx. 560 mmol). Stir the reaction mixture at room temperature for 2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (4.25 g, 112.2 mmol) in small portions over 30 minutes. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.

  • Reaction Monitoring: After the addition of sodium borohydride is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of water (50 mL). Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: To the remaining aqueous residue, add dichloromethane (150 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 75 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL) followed by brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(4-methoxyphenyl)-2-methylpropan-1-amine as an oil.

Part 2: Preparation and Purification of 3-(4-Methoxyphenyl)-2-methylpropan-1-amine Hydrochloride

This protocol follows a general procedure for the formation of amine hydrochloride salts.

Materials and Reagents:

Reagent/MaterialQuantityPurity/Concentration
Crude 3-(4-Methoxyphenyl)-2-methylpropan-1-amineAssumed ~56.1 mmol-
Diethyl Ether (Et₂O)200 mLAnhydrous
Hydrochloric Acid in Diethyl EtherAs needed2.0 M
Cold Diethyl Ether50 mLAnhydrous

Procedure:

  • Dissolution: Dissolve the crude 3-(4-methoxyphenyl)-2-methylpropan-1-amine in anhydrous diethyl ether (150 mL) in a 250 mL Erlenmeyer flask.

  • Acidification and Precipitation: While stirring, slowly add a 2.0 M solution of hydrochloric acid in diethyl ether dropwise until the solution becomes acidic (test with pH paper) and a white precipitate forms.

  • Crystallization: Continue stirring for 30 minutes at room temperature, then cool the flask in an ice bath for 1 hour to ensure complete precipitation.

  • Isolation: Collect the white solid by vacuum filtration through a Büchner funnel.

  • Washing and Drying: Wash the filter cake with cold diethyl ether (50 mL) to remove any soluble impurities. Dry the purified hydrochloride salt under vacuum to a constant weight.

Chemical Transformation

Reaction start {3-(4-Methoxyphenyl)-2-methylpropanal | { O || C-H}} reagents1 + NH₃/MeOH start:f0->reagents1 intermediate {Imine Intermediate | { N-H || C-H}} reagents1->intermediate:f0 reagents2 + NaBH₄ intermediate:f0->reagents2 free_base {3-(4-Methoxyphenyl)-2-methylpropan-1-amine | { NH₂}} reagents2->free_base:f0 reagents3 + HCl/Et₂O free_base:f0->reagents3 final_product {Hydrochloride Salt | { NH₃⁺Cl⁻}} reagents3->final_product:f0

Caption: Reaction scheme for the synthesis of 3-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride.

Characterization of the Final Product

The final product, 3-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride, should be a white to off-white solid. Due to the lack of specific experimental data in the cited literature, the following are predicted and expected characterization values.

AnalysisExpected Results
Appearance White to off-white crystalline solid
Melting Point Expected to be in the range of 150-180 °C (based on similar structures)
¹H NMR Predicted Chemical Shifts (δ, ppm) in D₂O: 7.1-7.2 (d, 2H, Ar-H), 6.8-6.9 (d, 2H, Ar-H), 3.7 (s, 3H, OCH₃), 2.8-3.0 (m, 2H, CH₂-N), 2.4-2.6 (m, 2H, Ar-CH₂), 1.8-2.0 (m, 1H, CH), 0.9-1.0 (d, 3H, CH₃). Note: The amine protons (NH₃⁺) will exchange with D₂O and may not be visible.[5][6]
FT-IR (KBr) Expected Peaks (cm⁻¹): ~3000-2800 (broad, N-H stretch of ammonium salt), ~1610, 1510 (C=C stretch of aromatic ring), ~1250 (C-O stretch of aryl ether), ~1030 (C-N stretch).
Purity (HPLC) >98%

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reductive amination does not go to completion, ensure that the methanol used is anhydrous, as water can inhibit imine formation. The reaction time can also be extended.

  • Low Yield of Hydrochloride Salt: The hydrochloride salt may have some solubility in the chosen solvent. Ensure the solution is sufficiently cooled to maximize precipitation. Alternatively, a less polar solvent like hexane can be added to the diethyl ether to induce further precipitation.

  • Purification: If the final product is not of sufficient purity, recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) can be performed.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis and purification of 3-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride. By following the outlined procedures and considering the key aspects of the chemical transformations, researchers can reliably prepare this valuable compound for further investigation in drug discovery and development.

References

  • Touchette, K. M. (2006). A multi-step, drug-like synthesis for the undergraduate organic laboratory.
  • Scribd. (n.d.). UCY 201L - Expt 5 - Solvent Free Reductive Amination Protocol. Retrieved February 20, 2026, from [Link]

  • Wikipedia. (2023, December 27). Reductive amination. Retrieved February 20, 2026, from [Link]

  • PubMed. (2010). Synthesis and pharmacological evaluation of 3-aryl-3-azolylpropan-1-amines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(18), 5567-5571.
  • ResearchGate. (2014). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Retrieved February 20, 2026, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • IJCRT.org. (2023). Synthesis and Characterization of (Z)-3- cyclopentyl-N-((1-methyl-1H-indol-3- yl)methylene)propan-1-amine. Retrieved February 20, 2026, from [Link]

  • Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. Chemistry Connected. Retrieved February 20, 2026, from [Link]

  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds V: Amine Salts. Retrieved February 20, 2026, from [Link]

Sources

Application Note: Scalable Continuous Flow Synthesis of 2-Methyl-3-(aryl)propylamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable continuous flow protocol for the synthesis of 2-methyl-3-(aryl)propylamines . These scaffolds are critical pharmacophores in calcimimetics (e.g., Cinacalcet intermediates), antifungals (e.g., Amorolfine), and various cardiovascular agents.

Traditional batch synthesis of these molecules often involves multi-step procedures (aldol condensation followed by separate hydrogenation/amination) or hazardous metal hydride reductions (e.g., NaBH₄, LAH) that are difficult to scale due to exotherms and waste generation.

The Solution: A telescoped continuous flow process utilizing a Packed Bed Reactor (PBR) . This method couples imine formation with simultaneous catalytic hydrogenation of both the alkene and the imine functionalities in a single pass, ensuring high safety, atom economy, and throughput.

Chemical Strategy & Mechanism[1]

The synthesis targets the complete saturation of an


-methylcinnamaldehyde derivative. The flow process exploits the high surface-area-to-volume ratio of micro-packed beds to manage the three-phase (Gas-Liquid-Solid) hydrogenation efficiently.
Reaction Pathway[2][3][4][5][6][7]
  • Condensation: The aryl-aldehyde reacts with a primary amine (or ammonia surrogate) to form an

    
    -unsaturated imine.
    
  • Global Reduction: The stream enters a PBR loaded with Palladium on Carbon (Pd/C). Hydrogen gas saturates the alkene (C=C) and reduces the imine (C=N) to the amine.

Note on Selectivity: Unlike cinnamyl alcohol synthesis where C=O vs. C=C selectivity is a challenge, this protocol aims for full saturation . Pd/C is selected specifically for its lack of selectivity in this context, driving both reductions to completion rapidly.

ReactionScheme Start α-Methyl Cinnamaldehyde Imine Intermediate Imine Start->Imine - H2O Amine Amine (R-NH2) Amine->Imine Product 2-Methyl-3-(aryl) propylamine Imine->Product Pd/C, H2 (Full Saturation) H2 H2 (Gas) H2->Product

Figure 1: Reaction pathway for the telescoped synthesis. The process avoids isolation of the unstable conjugated imine.

Equipment Configuration

The system utilizes a standard HPLC-pump driven flow unit coupled with a gas module (or mass flow controller) for hydrogen delivery.

Hardware Specifications
  • Liquid Delivery: Dual-piston HPLC pumps (acid resistant).

  • Gas Delivery: Mass Flow Controller (MFC) for

    
     dosing OR a gas-permeable membrane module (e.g., tube-in-tube) for pre-saturation.
    
  • Reactor: Stainless steel column (4 mm ID x 100 mm L) packed with heterogeneous catalyst.

  • Temperature Control: Column oven or heat exchanger capable of 20–100°C.

  • Pressure Control: Back Pressure Regulator (BPR) set to 15–20 bar to maintain single-phase liquid or compressed slug flow.

FlowSetup PumpA Pump A (Aldehyde in MeOH) Mixer T-Mixer PumpA->Mixer PumpB Pump B (Amine in MeOH) PumpB->Mixer Coil Residence Coil (Imine Formation) Mixer->Coil Mixing PBR Packed Bed Reactor (Pd/C) Coil->PBR Stream GasIn H2 Inlet (MFC) GasIn->PBR Segmented Flow BPR BPR (15-20 bar) PBR->BPR Collect Collection BPR->Collect

Figure 2: Schematic of the continuous flow setup. The residence coil allows time for imine equilibrium before hydrogenation.

Detailed Protocol

Stock Solution Preparation
  • Solution A (Aldehyde): Dissolve

    
    -methylcinnamaldehyde (or derivative) in Methanol (MeOH) to a concentration of 0.5 M .
    
  • Solution B (Amine): Dissolve the primary amine (e.g., methylamine, cyclopropylamine) in MeOH to 0.55 M (1.1 equiv).

    • Note: If using gaseous ammonia, pre-saturate the MeOH or use a commercially available 7N

      
       in MeOH solution.
      
Catalyst Preparation
  • Material: 5% or 10% Pd/C (Palladium on Carbon).

  • Packing: Pack the stainless steel column ensuring no voids.

  • Activation: Flush the column with pure MeOH at 0.5 mL/min, then introduce

    
     (10 bar) at 40°C for 30 minutes to activate the surface.
    
Experimental Procedure
  • System Priming: Set the BPR to 15 bar . Flush the system with MeOH.

  • Imine Formation: Start Pumps A and B at equal flow rates (e.g., 0.25 mL/min each). The combined stream passes through a 2 mL residence coil at ambient temperature (approx. 4 min residence time) to establish the imine equilibrium.

  • Hydrogenation: Introduce

    
     gas at the reactor inlet.
    
    • Gas Flow: Set

      
       flow to provide a 5-10x molar excess relative to the substrate (approx. 10–20 mL/min depending on system pressure).
      
    • Reactor Temp: Set column oven to 50°C .

  • Equilibration: Allow the system to run for 3 residence volumes (approx. 15 mins) before collecting fractions.

  • Work-up: Collect the output stream. The solvent is removed via rotary evaporation. The crude oil is typically >95% pure. If necessary, convert to the HCl salt by adding 1M HCl in ether for precipitation.

Reaction Parameters & Optimization Table
ParameterRecommended RangeImpact on Process
Temperature 40°C – 60°C<40°C: Incomplete reduction. >60°C: Potential ring hydrogenation or byproduct formation.
Pressure (System) 10 – 20 barHigher pressure increases

solubility and reaction rate.
Residence Time 2 – 5 minutes (PBR)Critical for conversion. Adjust liquid flow rate to tune.
H₂ Equivalents 5 – 10 equiv.Excess required to maintain saturation in segmented flow.
Concentration 0.1 M – 0.5 MHigh conc. improves throughput; check solubility of amine salts.

Troubleshooting & Critical Quality Attributes

Common Issues
  • Incomplete Conversion (Alkene remains): The C=C bond is generally reduced faster than the C=N. If alkene is detected, check catalyst activity or increase temperature.

  • Secondary Amine Impurity (Dimerization): Formation of (Ar-alkyl)₂NH.

    • Cause: Imine reacting with the product amine.[1][2][3]

    • Fix: Increase the Amine:Aldehyde ratio (to 1.5:1) or decrease the residence time in the mixing coil to prevent transimination before reduction.

  • Pressure Drop: If

    
     across the column exceeds 10 bar, the catalyst bed may be crushing or clogging. Backflush with solvent or repack.
    
Analytical Check (HPLC/MS)
  • Target: Mass [M+H]+ corresponding to the saturated amine.

  • Intermediate: Mass [M+H]+ - 2 Da (Saturated Imine/Schiff base) or - 4 Da (Unsaturated Imine).

  • Byproduct: Benzyl alcohol derivatives (from aldehyde reduction before amination). Rare with pre-mixing.

References

  • Webb, D., & Jamison, T. F. (2010). Continuous Flow Multi-Step Organic Synthesis. Chemical Science.

  • Baxendale, I. R., et al. (2006). A flow process for the multi-step synthesis of the alkaloid natural product oxomaritidine. Chemical Communications.

  • Vapourtec Application Note. Convenient Continuous Flow Synthesis of N-Methyl Secondary Amines.[4] Vapourtec.[4]

  • Chanda, A., et al. (2011). Catalytic Hydrogenation of Cinnamaldehyde in Flow. Catalysis Science & Technology.

  • Kappe, C. O., et al. (2015). Hydrogenation in Flow: Homogeneous and Heterogeneous Catalysis. Chemical Reviews.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(4-Methoxyphenyl)-2-methylpropan-1-amine via Vacuum Distillation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 3-(4-Methoxyphenyl)-2-methylpropan-1-amine using vacuum distillation. This document is structured to provide both foundational knowledge through frequently asked questions and practical, actionable solutions for common experimental challenges.

I. Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the vacuum distillation of 3-(4-Methoxyphenyl)-2-methylpropan-1-amine, providing the scientific reasoning behind the procedural choices.

Q1: Why is vacuum distillation the recommended method for purifying 3-(4-Methoxyphenyl)-2-methylpropan-1-amine?

A1: 3-(4-Methoxyphenyl)-2-methylpropan-1-amine, like many substituted phenethylamines, is a high-boiling point liquid susceptible to thermal degradation.[1] Attempting to distill it at atmospheric pressure would require temperatures high enough to cause decomposition, leading to the formation of impurities and a significant loss of the desired product. By reducing the pressure, we lower the boiling point of the compound to a temperature where it is thermally stable, allowing for effective purification.

Q2: What are the critical physical properties of 3-(4-Methoxyphenyl)-2-methylpropan-1-amine that I should be aware of?

A2: While experimental data for this specific compound is not widely published, we can predict its properties based on its structure and similar compounds. These values are essential for setting up the distillation parameters correctly.

PropertyPredicted Value/RangeSignificance for Distillation
Molecular Weight ~179.26 g/mol Influences its boiling point and vapor density.
Predicted Boiling Point (Atmospheric) ~269 °CConfirms the necessity of vacuum distillation to avoid decomposition.[2]
Estimated Boiling Point (1 mmHg) 100 - 120 °CProvides a target temperature range for collecting the main fraction.
Estimated Boiling Point (5 mmHg) 120 - 140 °CIllustrates the relationship between vacuum level and boiling point.
Appearance Colorless to pale yellow oilA significant color change during distillation may indicate decomposition.

Q3: What are the likely impurities I might encounter, and will vacuum distillation remove them?

A3: Impurities can originate from the starting materials or be by-products of the synthesis.[3] For a compound like 3-(4-Methoxyphenyl)-2-methylpropan-1-amine, which is often synthesized via reductive amination of 1-(4-methoxyphenyl)-2-propanone, potential impurities include:

  • Unreacted Starting Materials: Such as 1-(4-methoxyphenyl)-2-propanone.[4]

  • By-products of Reductive Amination: Including secondary amines or other related products.[5][6]

  • Solvents: Residual high-boiling point solvents used in the synthesis or workup.[7]

Fractional vacuum distillation is particularly effective at separating components with different boiling points.[8][9] Lower boiling impurities (like some solvents) will distill first, while higher boiling impurities (like some by-products) will remain in the distillation flask.

Q4: What is the difference between simple and fractional vacuum distillation, and which should I use?

A4: Simple vacuum distillation is suitable for separating liquids with widely different boiling points (>70 °C). Fractional vacuum distillation, which incorporates a fractionating column between the distillation flask and the condenser, provides multiple theoretical plates for repeated vaporization-condensation cycles.[8][9] This allows for the separation of compounds with much closer boiling points. For achieving high purity of 3-(4-Methoxyphenyl)-2-methylpropan-1-amine, fractional vacuum distillation is highly recommended to effectively separate it from structurally similar impurities.

II. Experimental Protocol: Fractional Vacuum Distillation

This section provides a detailed, step-by-step methodology for the purification of 3-(4-Methoxyphenyl)-2-methylpropan-1-amine.

Materials and Equipment:

  • Round-bottom flask (distillation pot)

  • Vigreux or packed fractionating column

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flask(s) (e.g., pear-shaped or round-bottom)

  • Vacuum adapter

  • Cold trap (chilled with dry ice/acetone or a cryocooler)

  • Two-stage rotary vane vacuum pump

  • Heating mantle and stirrer

  • Boiling chips or magnetic stir bar

  • Thermometer

  • Glass wool for insulation

Procedure:

  • Preparation: Ensure all glassware is clean and dry. Assemble the distillation apparatus as shown in the diagram below. Use high-vacuum grease sparingly on all ground-glass joints to ensure a good seal.

  • Charging the Flask: Charge the distillation flask with the crude 3-(4-Methoxyphenyl)-2-methylpropan-1-amine and a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • System Evacuation: Close the system and begin to slowly apply the vacuum. It is crucial to do this before heating to prevent violent bumping of any low-boiling solvents.

  • Heating and Equilibration: Once a stable vacuum is achieved (e.g., <1 mmHg), begin to heat the distillation pot gently. If using a fractionating column, wrap it with glass wool and aluminum foil to maintain thermal equilibrium.

  • Collecting Fractions:

    • Forerun: Collect the initial, lower-boiling fraction in the first receiving flask. This will contain residual solvents and other volatile impurities. The temperature at the distillation head will be low and may fluctuate.

    • Main Fraction: As the temperature at the head rises and stabilizes, switch to a clean receiving flask to collect the pure 3-(4-Methoxyphenyl)-2-methylpropan-1-amine. Record the stable temperature and the vacuum pressure.

    • Tailing: After the main fraction has been collected, the temperature may drop or fluctuate. Stop the distillation at this point to avoid collecting higher-boiling impurities.

  • Shutdown: Turn off the heating and allow the system to cool under vacuum. Once cool, slowly and carefully vent the system to atmospheric pressure before disassembling the apparatus.

Visualizing the Workflow

VacuumDistillationSetup cluster_heating Heating & Distillation cluster_condensation Condensation & Collection cluster_vacuum Vacuum System DistillationFlask Distillation Flask (Crude Amine + Stir Bar) HeatingMantle Heating Mantle & Magnetic Stirrer FractionatingColumn Fractionating Column (e.g., Vigreux) DistillationFlask->FractionatingColumn Vapor Rises DistillationHead Distillation Head with Thermometer FractionatingColumn->DistillationHead Condenser Condenser (Water In/Out) DistillationHead->Condenser Purified Vapor ReceivingFlask Receiving Flask (Pure Amine) Condenser->ReceivingFlask Liquid Condensate VacuumAdapter Vacuum Adapter ReceivingFlask->VacuumAdapter ColdTrap Cold Trap (Dry Ice/Acetone) VacuumAdapter->ColdTrap To Vacuum VacuumPump Vacuum Pump ColdTrap->VacuumPump

III. Troubleshooting Guide

This section provides solutions to common problems encountered during the vacuum distillation of amines.

Q: My vacuum pump is running, but I can't achieve the desired low pressure. What should I do?

A: A poor vacuum is one of the most common issues and can significantly increase the required distillation temperature.

  • Potential Causes & Solutions:

    • Leaks in the System:

      • Check all joints: Ensure all ground-glass joints are properly seated and lightly greased.

      • Inspect tubing: Check for cracks or loose connections in the vacuum tubing.

      • Isolate the pump: Disconnect the pump from the apparatus and connect it directly to a vacuum gauge to ensure the pump itself is functioning correctly.

    • Outgassing:

      • Residual Solvents: Low-boiling solvents in the crude material will vaporize and increase the system pressure. A forerun fraction should be collected to remove these.

      • Moisture: Ensure all glassware is thoroughly dried before assembly.

    • Inefficient Cold Trap:

      • A poorly chilled cold trap will not effectively trap volatile substances before they reach the pump, which can contaminate the pump oil and degrade its performance. Ensure the cold trap is filled with a suitable coolant (e.g., dry ice/acetone).

PoorVacuumTroubleshooting Start Problem: Poor Vacuum CheckPump Isolate & Test Pump with Gauge Start->CheckPump PumpOK Pump OK? CheckPump->PumpOK CheckJoints Check All Glassware Joints for Leaks PumpOK->CheckJoints Yes ServicePump Solution: Service Pump / Change Oil PumpOK->ServicePump No CheckTubing Inspect Vacuum Tubing for Cracks/Holes CheckJoints->CheckTubing FixLeaks Solution: Re-grease Joints / Replace Tubing CheckJoints->FixLeaks CheckColdTrap Is Cold Trap Sufficiently Cold? CheckTubing->CheckColdTrap CheckTubing->FixLeaks RefillTrap Solution: Refill Cold Trap with Fresh Coolant CheckColdTrap->RefillTrap

Q: The distillation is proceeding very slowly, or the vapor isn't reaching the condenser. What's wrong?

A: This issue, often called "stalling," can be caused by insufficient heating or excessive heat loss.

  • Potential Causes & Solutions:

    • Inadequate Heating:

      • Gradually increase the temperature of the heating mantle. Ensure good thermal contact between the mantle and the distillation flask.

    • Excessive Heat Loss:

      • Insulate the distillation head and fractionating column with glass wool and wrap them in aluminum foil. This is especially important for high-boiling point compounds.[8]

    • Vacuum is Too High:

      • In some cases, an extremely high vacuum can cause the boiling point to be so low that ambient temperature is sufficient to condense the vapors in the column before they reach the condenser. If this is suspected, slightly throttling the vacuum may help.

Q: My product in the receiving flask is discolored (e.g., yellow or brown). What happened?

A: Discoloration often indicates thermal decomposition. Amines can also be sensitive to air oxidation, especially at elevated temperatures.

  • Potential Causes & Solutions:

    • Overheating:

      • The heating mantle temperature is too high, causing decomposition in the distillation pot. Reduce the heat and ensure efficient stirring to prevent localized overheating.

    • Air Leak:

      • A small leak can introduce oxygen into the hot system, leading to oxidation. Re-check all seals and joints.

    • Prolonged Distillation Time:

      • Minimize the time the amine is kept at high temperatures. Prepare the system efficiently before starting the distillation.

Q: The liquid in my distillation flask is "bumping" violently. How can I stop this?

A: Bumping is caused by the superheating of the liquid, followed by sudden, violent boiling.

  • Potential Causes & Solutions:

    • Inefficient Nucleation:

      • Stirring: Ensure vigorous and constant stirring with a magnetic stir bar. This is generally more effective than boiling chips in vacuum distillation.

      • Boiling Chips: If using boiling chips, ensure they are fresh. Never add boiling chips to a hot liquid. If the system has been cooled and is being reheated, add fresh boiling chips.

IV. References

  • Purification: Fractional Distillation. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • 1-(4-methoxyphenyl)-2-methylpropan-2-amine CAS 56490-94-9. (n.d.). Hefei Home Sunshine Pharmaceutical Technology Co., Ltd. Retrieved from [Link]

  • Lieberman, N. P. (2020). Troubleshooting Process Operations (5th ed.). PennWell Books.

  • Troubleshooting in Distillation Columns. (n.d.). SlideShare. Retrieved from [Link]

  • Swist, M., Wilamowski, J., Zuba, D., Kochana, J., & Parczewski, A. (2005). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. Forensic Science International, 149(2-3), 181–192.

  • Gimeno, P., Besacier, F., Dujourdy, L., & Chaudron-Thozet, H. (2005). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. Forensic Science International, 155(2-3), 129–140.

  • Ghosh, A., Chakraborty, A., & Sengupta, P. (2014). A review on impurity profile of pharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.

  • Kurosawa, W., Kan, T., & Fukuyama, T. (2002). Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides: N-(4-Methoxybenzyl)-3-phenylpropylamine. Organic Syntheses, 79, 186.

  • 5.3: Fractional Distillation. (2021, March 5). Chemistry LibreTexts. Retrieved from [Link]

  • Experimental. (n.d.). VTechWorks. Retrieved from [Link]

  • Substituted phenethylamine. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link]

  • Chemical Properties of 2-Propanone, 1-(4-methoxyphenyl)- (CAS 122-84-9). (n.d.). Cheméo. Retrieved from [Link]

Sources

Optimizing catalyst loading for reductive amination of 4-methoxy-alpha-methylcinnamaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the optimization of catalyst loading in the reductive amination of 4-methoxy-


-methylcinnamaldehyde .

This substrate presents a "perfect storm" of chemoselectivity challenges:

  • Electronic: The p-methoxy group creates an electron-rich aromatic system, influencing the electrophilicity of the carbonyl.

  • Steric: The

    
    -methyl group significantly hinders nucleophilic attack and imine formation.
    
  • Chemoselective: The

    
    -unsaturated system (cinnamyl motif) is prone to conjugate reduction (saturation of the alkene) or 1,2-reduction (alcohol formation) competing with the desired C=N reduction.
    

Topic: Reductive Amination of 4-Methoxy-


-methylcinnamaldehyde
Ticket Type:  Process Optimization & Troubleshooting
User Level:  Senior Scientist / Process Chemist
Module 1: Catalyst Selection & Loading Strategy
Q1: Which catalyst system should I choose for this specific substrate?

A: Your choice dictates the product outcome. The


-methylcinnamyl system allows for two distinct target products.
Target ProductRecommended Catalyst SystemMechanism
Allylic Amine (C=C preserved)NaBH(OAc)₃ (1.5 eq) or Ti(O

Pr)₄ / NaBH₄
Hydride transfer (Direct or Indirect). Heterogeneous catalysts (Pd, Pt) almost always reduce the C=C bond in this substrate.
Saturated Amine (C=C reduced)5% Pd/C or Raney Nickel Catalytic Hydrogenation. Simultaneous reduction of C=N and C=C.

Expert Insight: For the Allylic Amine, avoid catalytic hydrogenation (H₂/Metal) unless you are using highly specific poisoned catalysts (e.g., sulfided Pt/C), which are notoriously difficult to optimize for loading. Stick to the Abdel-Magid protocol (Sodium Triacetoxyborohydride) for high fidelity.

Q2: What is the optimal starting catalyst loading?

A: "Loading" refers to two distinct variables. Optimization requires defining the Substrate-to-Catalyst (S/C) ratio .

  • For Heterogeneous (Pd/C, Pt/C):

    • Standard Start: 5-10 wt% of catalyst relative to substrate mass.

    • Example: 100 mg Substrate

      
       5-10 mg of 5% Pd/C.
      
    • High-Throughput Screening (HTS) Range: Screen 1 wt%, 2.5 wt%, 5 wt%, and 10 wt%.

    • Warning: The

      
      -methyl group slows kinetics. If loading is 
      
      
      
      wt%, reaction times may exceed 24h, leading to imine hydrolysis.
  • For Hydride Reagents (NaBH(OAc)₃):

    • Stoichiometry: Start at 1.4 - 1.5 equivalents .

    • Lewis Acid Loading: If using Ti(O

      
      Pr)₄ to force imine formation (crucial for 
      
      
      
      -methyl sterics), use 1.0 - 1.2 equivalents .
Module 2: Troubleshooting & Diagnostics
Q3: I am seeing significant alcohol formation (4-methoxy-

-methylcinnamyl alcohol). Why?

A: This is a "Direct Reduction" error. The reducing agent is attacking the aldehyde carbonyl before the imine is fully formed.

  • Root Cause: The

    
    -methyl group sterically hinders imine condensation. The equilibrium favors the aldehyde.
    
  • Fix:

    • Switch to Indirect Reductive Amination: Pre-form the imine. Stir the aldehyde + amine + dehydrating agent (Ti(O

      
      Pr)₄ or MgSO₄) for 2-4 hours before adding the reducing agent.
      
    • Check Water Content: Water hydrolyzes the imine back to the aldehyde. Use anhydrous solvents (THF or DCE).

Q4: My C=C double bond is disappearing (Over-reduction). How do I stop this?

A: You are likely using H₂/Pd or H₂/Ni.

  • Root Cause: These catalysts are excellent at hydrogenating conjugated alkenes. The 4-methoxy group makes the alkene electron-rich, but it is still susceptible.

  • Fix:

    • Change Catalyst: Switch to NaBH(OAc)₃ in DCE (Dichloroethane). It is chemoselective for the iminium ion over the C=C bond.

    • Poisoning: If you must use hydrogenation, add thiophene or quinoline (0.1 - 0.5 mol%) to poison the metal surface, potentially slowing C=C reduction.

Q5: Conversion is stalling at 60-70%. Increasing catalyst loading doesn't help. Why?

A: This is likely Catalyst Poisoning or Imine Equilibrium issues, not a loading deficiency.

  • Scenario A (Heterogeneous): The amine product or the imine is coordinating strongly to the metal surface, deactivating it.

    • Test: Filter the catalyst and add fresh catalyst. If rate restores, it's poisoning.

  • Scenario B (Equilibrium): The

    
    -methyl steric bulk prevents complete imine formation.
    
    • Fix: Add Ti(O

      
      Pr)₄  (Titanium Isopropoxide).[1][2] It acts as a Lewis acid to activate the carbonyl and a water scavenger to drive equilibrium.
      
Module 3: Visualization of Reaction Pathways

The following diagram maps the competing pathways dictated by your catalyst and loading choices.

ReactionPathways Aldehyde 4-Methoxy-α-methyl cinnamaldehyde Imine Imine Intermediate (Sterically Hindered) Aldehyde->Imine + Amine (Slow due to α-Me) Alcohol Byproduct: Allylic Alcohol Aldehyde->Alcohol Direct Reduction (NaBH4/Fast H2) SatAldehyde Byproduct: Saturated Aldehyde Aldehyde->SatAldehyde H2/Pd (C=C reduction first) AllylicAmine TARGET A: Allylic Amine (C=C Preserved) Imine->AllylicAmine NaBH(OAc)3 Selectivity Control SatAmine TARGET B: Saturated Amine (Fully Reduced) Imine->SatAmine H2/Pd or Ni (Non-selective) AllylicAmine->SatAmine Over-reduction (Prolonged H2/Pd) SatAldehyde->SatAmine + Amine + Reductant

Caption: Reaction network for 4-methoxy-


-methylcinnamaldehyde. Green nodes represent desired endpoints depending on catalyst choice; Red nodes represent common failure modes.
Module 4: Experimental Protocol (Optimization Workflow)

Objective: Determine optimal loading for Chemoselective Synthesis of the Allylic Amine (Preserving the C=C bond).

Method: Indirect Reductive Amination with Ti(O


Pr)₄ / NaBH₄ (Cost-effective alternative to NaBH(OAc)₃ for scale-up).
Step-by-Step Optimization Protocol:
  • Preparation of Stock Solutions:

    • Substrate: 0.5 M 4-methoxy-alpha-methylcinnamaldehyde in dry THF.

    • Amine: 0.6 M Primary/Secondary Amine in dry THF.

    • Lewis Acid: Neat Ti(O

      
      Pr)₄.
      
    • Reductant: NaBH₄ (solid).[1]

  • Imine Formation Screen (The Bottleneck):

    • Set up 4 vials.

    • Add Substrate (1.0 equiv) and Amine (1.1 equiv) to all.

    • Add Ti(O

      
      Pr)₄ at varying loadings: 0.5 eq, 1.0 eq, 1.25 eq, 1.5 eq .
      
    • Stir at Ambient Temp for 4 hours.

    • Check: Pull aliquot, dilute in wet CDCl₃ (or quench with D₂O for NMR). Measure ratio of Aldehyde (9.5 ppm) to Imine (8.2 ppm).

    • Goal: >95% conversion to Imine before reduction.

  • Reduction Step:

    • Once Imine formation is optimized (usually 1.25 eq Ti(O

      
      Pr)₄), cool to 0°C.
      
    • Add NaBH₄ (1.5 equiv) slowly.

    • Critical: Add Methanol (2-3 equiv) carefully to activate the borohydride in situ.

  • Workup & Analysis:

    • Quench with 1N NaOH (precipitates Titanium salts as white solid).

    • Filter through Celite.

    • Analyze via HPLC/UPLC. Look for the "Over-reduction" peak (Saturated Amine, M+2 mass).

Data Recording Table
Exp #Ti(O

Pr)₄ Loading
Imine Conv. (4h)Product Yield% Over-Reduction (Sat. Amine)
10.5 eqLow (<60%)PoorN/A
21.0 eqModerate (85%)Good< 1%
31.25 eq High (>98%) Excellent < 1%
41.5 eqHigh (>98%)Good< 1% (Viscous slurry)
Module 5: Troubleshooting Flowchart

Troubleshooting Start Start Optimization CheckConv Is Conversion > 90%? Start->CheckConv CheckProd Is Product Correct? CheckConv->CheckProd Yes Action1 Increase Ti(OiPr)4 Extend Imine Time CheckConv->Action1 No (Stalled) CheckAlcohol Is Alcohol Present? CheckProd->CheckAlcohol No Success Process Optimized CheckProd->Success Yes CheckSat Is C=C Reduced? CheckAlcohol->CheckSat No Action3 Pre-form Imine Check Water Content CheckAlcohol->Action3 Yes CheckSat->Action1 No (Unknown impurity) Action2 Switch to NaBH(OAc)3 Remove H2/Pd CheckSat->Action2 Yes

Caption: Decision tree for troubleshooting low yield or selectivity issues.

References
  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

    • Core Authority: Establishes the standard protocol for chemoselective reductive amin
  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide and sodium borohydride: a reagent of choice for reductive amination."[2] Journal of the Chemical Society, Perkin Transactions 1, (18), 2301-2302. [Link]

    • Core Authority: Defines the Ti(IV)
  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]

    • Core Authority: Further validation of Lewis acid additives for difficult imine form

Sources

Troubleshooting low enantiomeric excess in chiral amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Chiral Amine Synthesis Technical Support Hub.

Status: ONLINE Operator: Senior Application Scientist Ticket Focus: Troubleshooting Low Enantiomeric Excess (


)

Mission Statement

You are likely here because your HPLC trace shows a 50:50 racemate or a disappointing 60%


 when the literature promised 99%. This guide is not a textbook; it is a diagnostic engine. We treat low 

as a symptom of three distinct pathologies: Analytical False Positives , Thermodynamic Reversibility , or Kinetic Misfires .

Module 1: The Triage (Diagnostics)

"Is the number real?"

Before optimizing the reaction, we must validate the measurement. Chiral amines are notorious for deceiving standard analytical methods due to lack of UV chromophores (primary aliphatics) or rapid racemization on the column.

Diagnostic Workflow

DiagnosticTree Start ISSUE: Low ee Observed Check1 Is the sample Crude or Isolated? Start->Check1 Crude Crude Sample Check1->Crude Crude Isolated Isolated/Purified Check1->Isolated Isolated Check2 Does ee drop over time in the HPLC vial? Crude->Check2 Check3 Derivatization Method? Isolated->Check3 YesDrop Diagnosis: Post-Reaction Racemization (Solvent/pH induced) Check2->YesDrop Yes NoDrop Diagnosis: Catalyst/Reaction Failure Check2->NoDrop No Direct Direct Injection Check3->Direct Deriv Derivatized (e.g., Mosher/Marfey) Check3->Deriv Check4 Is the Derivatization Complete? Deriv->Check4 Incomplete Diagnosis: Kinetic Resolution during Derivatization (False High/Low ee) Check4->Incomplete No (<100% conv) Complete Proceed to Reaction Optimization Check4->Complete Yes

Figure 1: Decision matrix for isolating analytical artifacts from chemical failures.

FAQ: Analytical Validation

Q: I am derivatizing my primary amine with Mosher's acid chloride, but the results are inconsistent. A: Stop using Mosher's acid chloride for primary amines if possible. Kinetic resolution is a major risk here. One enantiomer of your amine may react faster with the chiral derivatizing agent (CDA) than the other. If the derivatization isn't 100% complete, your measured diastereomeric ratio (dr) will not reflect the actual


.
  • Protocol Fix: Switch to Marfey’s Reagent (FDAA) or isothiocyanates (e.g., GITC). These react quantitatively and rapidly under mild conditions, preventing kinetic resolution artifacts [1].

Q: My peaks are broad and overlapping on the Chiral HPLC. A: Primary amines often drag on silica-based chiral columns due to interaction with residual silanols.

  • Protocol Fix: Add 0.1% Diethylamine (DEA) or 0.1% Trifluoroacetic acid (TFA) to your mobile phase. Warning: Check your column manual first; coated phases (e.g., Chiralpak AD-H) are robust, but immobilized phases differ in tolerance.

Module 2: Metal-Catalyzed Hydrogenation (Iridium/Rhodium)

"The Magic Mixture is missing."

The industrial standard for chiral amines (e.g., the Metolachlor process) relies on Iridium-Xyliphos or similar systems. If your


 is low here, it is usually an issue of the Outer-Sphere Mechanism  failing.
Troubleshooting Table: Ir-Catalyzed Imine Hydrogenation
SymptomProbable CauseCorrective ActionMechanism
High Conv, Low

(<20%)
Background ReactionReduce Temp to 0°C; Increase Catalyst Loading.Non-catalyzed imine reduction competes with the metal cycle.
Moderate

(50-70%)
Missing AdditivesAdd Iodine (

)
(5-10 mol%) and Acetic Acid .

forms a bridging hydride-iodide species that tightens the chiral pocket [2].
No Reaction Catalyst PoisoningPurify Imine. Remove primary amine impurities.[1]Primary amines coordinate irreversibly to Ir/Rh, shutting down the cycle.

varies by batch
E/Z IsomerismCheck Imine Geometry by NMR.Acyclic imines exist as E/Z mixtures.[2] If interconversion is slow,

suffers.[3]
Deep Dive: The Iodine Effect

In Iridium-catalyzed hydrogenation of N-aryl imines, the active species is often not the pre-catalyst you weigh out.

  • The Protocol: Add additives in this order: Substrate

    
     Metal Precursor 
    
    
    
    Ligand
    
    
    
    
    (or TBAI)
    
    
    Acid.
  • Why? Iodine oxidizes the Ir(I) precatalyst or stabilizes the hydrido-iridium(III) intermediate, preventing the formation of inactive dimers. Acetic acid promotes the protonation of the imine, facilitating the outer-sphere hydride transfer [3].

Module 3: Biocatalysis (Transaminases)

"Fighting Thermodynamics."

Transaminases (ATAs) obey the Ping-Pong Bi-Bi mechanism.[4] The reaction is reversible.[1][5] If you are using Alanine as a donor, the equilibrium constant (


) is often 

, heavily favoring the starting ketone.
Visualizing the Bottleneck

Transaminase E_PLP Enzyme-PLP (Internal Aldimine) Complex1 E-PLP-Donor E_PLP->Complex1 + Donor Donor Amine Donor (e.g., Alanine) E_PMP Enzyme-PMP (Aminated Enzyme) Complex1->E_PMP - Byproduct (Inhibitory!) Complex2 E-PMP-Ketone E_PMP->Complex2 + Ketone Byproduct Byproduct (Pyruvate) Byproduct->E_PLP Competitive Inhibition Substrate Ketone Substrate Product Chiral Amine Complex2->E_PLP + Chiral Amine

Figure 2: The Ping-Pong Bi-Bi mechanism. Note that the Byproduct (Pyruvate/Acetone) competes with the Ketone for the active site.

Protocol: Shifting the Equilibrium

Q: My conversion hits a wall at 50%. Is the enzyme dead? A: Likely not. You have reached thermodynamic equilibrium. Solution 1: The "Smart" Donor (Isopropylamine)

  • Use Isopropylamine (IPA) as the amine donor (10-50 equivalents).

  • Why? The byproduct is acetone.[5]

  • The Trick: Run the reaction in an open system or with a nitrogen sweep to evaporate the acetone (b.p. 56°C), driving Le Chatelier’s principle to the right [4].

Solution 2: The Enzyme Cascade (LDH/GDH)

  • If using Alanine as a donor, the byproduct is Pyruvate.[1] Pyruvate is a strong product inhibitor.

  • Add: Lactate Dehydrogenase (LDH) + NADH + Glucose Dehydrogenase (GDH) + Glucose.

  • Mechanism: LDH converts Pyruvate

    
     Lactate (removing the inhibitor).[1][6] GDH recycles the cofactor (NAD+ 
    
    
    
    NADH). This pulls the reaction to completion [5].

Module 4: Racemization (The Silent Killer)

"It was pure yesterday."

Chiral amines with an


-proton are susceptible to racemization via imine-enamine tautomerism , especially if the amine is benzylic or adjacent to an electron-withdrawing group (EWG).
Critical Checkpoints
  • Workup Basicification:

    • Scenario: You quench an acidic reaction with NaOH to extract the free amine.

    • Risk:[7][8][9] Strong bases remove the

      
      -proton.
      
    • Fix: Use milder bases like

      
       or 
      
      
      
      . Keep the temperature
      
      
      during neutralization.
  • Aldehyde Impurities:

    • Scenario: Your solvent contains trace aldehydes/ketones (e.g., acetone in glassware).

    • Risk:[7][8][9] Formation of a Schiff base facilitates racemization.

    • Fix: Dedicate glassware for chiral amines. Avoid acetone cleaning immediately prior to use.

  • Deracemization Opportunity:

    • If you have a racemate, do not discard it. Use Dynamic Kinetic Resolution (DKR) . Couple a racemization catalyst (e.g., Shvo’s catalyst) with an enzymatic resolution step to convert 100% of the racemate to the single enantiomer [6].

References

  • Bhushan, R. & Martens, J. (2001). Amino Acids: Chromatographic Separation and Enantiomeric Resolution. H.W. Wilson. Link

  • Chen, W. et al. (2014). Iodine-promoted Ir-catalyzed asymmetric hydrogenation of N-arylimines. Chemical Science. Link

  • Blaser, H.U. (2002). The Chiral Switch of (S)-Metolachlor: A Personal Account of an Industrial Odyssey in Asymmetric Catalysis. Advanced Synthesis & Catalysis. Link

  • Koszelewski, D. et al. (2010). Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids. Trends in Biotechnology. Link

  • Höhne, M. & Bornscheuer, U.T. (2009). Biocatalytic Routes to Optically Active Amines. ChemCatChem. Link

  • Pamies, O. & Bäckvall, J.E. (2003). Combination of Enzymes and Metal Catalysts. A Powerful Approach in Asymmetric Catalysis. Chemical Reviews. Link

Sources

Technical Support Center: Purification of 3-(4-Methoxyphenyl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-(4-Methoxyphenyl)-2-methylpropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges encountered during the removal of aldehyde impurities from your amine samples. The following is a curated collection of frequently asked questions and troubleshooting guides, grounded in established scientific principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Impurity Identification and Analysis

Question 1: I suspect my sample of 3-(4-Methoxyphenyl)-2-methylpropan-1-amine is contaminated with aldehyde impurities. What are the most reliable analytical methods to confirm their presence and quantify them?

Answer:

Accurate identification and quantification of aldehyde impurities are critical first steps. The choice of analytical technique depends on the expected concentration of the impurity and the available instrumentation. For comprehensive impurity profiling in pharmaceutical substances, a multi-pronged approach is often necessary.[1][2][3]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for impurity analysis.[1] For aldehyde detection, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) is common. This reaction produces a colored and UV-active hydrazone, significantly enhancing detection sensitivity by UV or fluorescence detectors.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly effective for identifying and quantifying volatile or semi-volatile aldehyde impurities.[1] The mass spectrometer provides structural information, aiding in the unambiguous identification of the impurity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile or thermally labile aldehyde impurities, LC-MS is the method of choice. It combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.[1][2]

Table 1: Comparison of Analytical Techniques for Aldehyde Impurity Detection

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV/Fluorescence Chromatographic separation followed by UV or fluorescence detection. Often requires derivatization.Robust, widely available, good for quantification.[4]May require derivatization for sensitivity; less structural information than MS.
GC-MS Separation of volatile compounds based on boiling point and polarity, followed by mass analysis.Excellent for volatile impurities, provides structural information.[1]Not suitable for non-volatile or thermally unstable impurities.
LC-MS Chromatographic separation of compounds in the liquid phase, followed by mass analysis.Highly sensitive and specific, provides structural information, suitable for a wide range of impurities.[1][2]Higher instrumentation cost and complexity.
Understanding Impurity Formation

Question 2: How do aldehyde impurities form in my 3-(4-Methoxyphenyl)-2-methylpropan-1-amine sample, and what is the primary reaction product?

Answer:

Aldehyde impurities can be introduced from several sources, including residual starting materials or by-products from the synthesis of 3-(4-Methoxyphenyl)-2-methylpropan-1-amine. The primary amine functionality of your target compound can react with these aldehyde impurities to form an imine , also known as a Schiff base.[5][6][7][8] This is a condensation reaction where a molecule of water is eliminated.[8][9]

The reaction is reversible and typically acid-catalyzed.[5][7] The rate of imine formation is generally optimal at a mildly acidic pH (around 4-5).[6] At very low pH, the amine is protonated and no longer nucleophilic, while at high pH, there is insufficient acid to catalyze the dehydration step.[5]

Imine_Formation Amine 3-(4-Methoxyphenyl)-2-methylpropan-1-amine (Primary Amine) Reaction + Amine->Reaction Aldehyde Aldehyde Impurity (R-CHO) Equilibrium (Acid Catalyst) Aldehyde->Equilibrium Imine Imine (Schiff Base) (C=N bond) Product_Plus + Imine->Product_Plus Water Water (H2O) Reaction->Aldehyde Equilibrium->Imine Product_Plus->Water

Caption: Formation of an imine from a primary amine and an aldehyde.

Troubleshooting Guides: Purification Strategies

Method 1: Scavenger Resins

Issue: My sample of 3-(4-Methoxyphenyl)-2-methylpropan-1-amine shows persistent aldehyde contamination. I need a straightforward method for their selective removal.

Solution: Employing Scavenger Resins

Scavenger resins are functionalized solid supports designed to react with and remove specific types of molecules from a solution.[10] This method is advantageous as it simplifies the workup process to a simple filtration.[10] For aldehyde removal, several types of scavenger resins are effective.

  • Polystyrene-based Sulfonylhydrazine Resin: This resin is highly effective at removing aldehyde impurities.[11] The sulfonylhydrazide functional group reacts with the aldehyde to form a stable hydrazone, which remains bound to the solid support.

  • Polyamine-based Resins: These resins contain multiple amine functional groups that can react with aldehydes to form imines.[12]

  • Aldehyde-functionalized Resins: These can be used to scavenge primary amines, which could be useful if you need to remove unreacted starting amine after a reaction where the amine was used in excess.[13][14]

Experimental Protocol: Aldehyde Removal using Sulfonylhydrazine Resin

  • Resin Selection and Preparation: Choose a polystyrene-based sulfonylhydrazine resin. Swell the resin in the reaction solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF)) for approximately 30 minutes before use.

  • Scavenging Reaction:

    • Dissolve your crude 3-(4-Methoxyphenyl)-2-methylpropan-1-amine sample in a suitable solvent.

    • Add the pre-swollen sulfonylhydrazine resin to the solution. A typical starting point is to use a 2-3 fold molar excess of the resin's functional groups relative to the estimated amount of aldehyde impurity.

    • Stir the mixture at room temperature. The reaction time can vary from a few hours to overnight. Monitor the reaction progress by taking small aliquots of the solution and analyzing them by TLC, HPLC, or GC-MS.

  • Workup:

    • Once the reaction is complete, filter the mixture to remove the resin.

    • Wash the resin with a small amount of fresh solvent to recover any adsorbed product.

    • Combine the filtrate and the washings.

    • Remove the solvent under reduced pressure to obtain the purified 3-(4-Methoxyphenyl)-2-methylpropan-1-amine.

Scavenger_Resin_Workflow Start Crude Amine Sample (with Aldehyde Impurity) Add_Resin Add Pre-swollen Sulfonylhydrazine Resin Start->Add_Resin Stir Stir at Room Temperature (Monitor Progress) Add_Resin->Stir Filter Filter to Remove Resin Stir->Filter Wash Wash Resin with Solvent Filter->Wash Combine Combine Filtrate and Washings Wash->Combine Evaporate Evaporate Solvent Combine->Evaporate End Purified Amine Sample Evaporate->End

Caption: Workflow for aldehyde removal using a scavenger resin.

Method 2: Bisulfite Extraction

Issue: I am looking for a cost-effective, classical chemical method to remove aldehyde impurities from my amine sample.

Solution: Sodium Bisulfite Extraction

This method leverages the reversible reaction between an aldehyde and sodium bisulfite to form a water-soluble bisulfite adduct. This allows for the selective extraction of the aldehyde impurity into an aqueous phase.[15] The process is particularly advantageous when dealing with aldehydes that have boiling points close to the desired amine, making distillation difficult.[16]

Experimental Protocol: Purification via Bisulfite Extraction

  • Dissolution: Dissolve the crude 3-(4-Methoxyphenyl)-2-methylpropan-1-amine in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

  • Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add a saturated aqueous solution of sodium bisulfite. The volume should be approximately equal to the volume of the organic phase.

    • Shake the funnel vigorously for several minutes to ensure thorough mixing. Caution: This reaction can be exothermic and may generate sulfur dioxide gas; vent the funnel frequently.[15]

    • Allow the layers to separate. The bisulfite adduct of the aldehyde will be in the aqueous layer.

  • Separation and Washing:

    • Drain the lower aqueous layer.

    • Wash the organic layer with deionized water to remove any residual bisulfite.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any acidic residues.

    • Finally, wash with brine (saturated NaCl solution) to aid in the removal of water from the organic layer.

  • Drying and Evaporation:

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure to yield the purified 3-(4-Methoxyphenyl)-2-methylpropan-1-amine.

Table 2: Troubleshooting Bisulfite Extraction

ProblemPossible CauseSolution
Incomplete aldehyde removal. Insufficient bisulfite solution or inadequate mixing.Use a larger volume of saturated bisulfite solution and increase the shaking time.
Emulsion formation. High concentration of amine or impurities.Add brine to the separatory funnel to help break the emulsion.
Low recovery of the amine. The amine salt may have some water solubility.Minimize the number of aqueous washes. Ensure the pH of the aqueous washes is neutral or slightly basic.
Method 3: Column Chromatography

Issue: My sample contains multiple impurities, including aldehydes, and I require a high degree of purity for my downstream applications.

Solution: Flash Column Chromatography

Flash column chromatography is a standard and versatile technique for purifying organic compounds.[17][18] For basic amines like 3-(4-Methoxyphenyl)-2-methylpropan-1-amine, special considerations are necessary to prevent issues like peak tailing and irreversible adsorption onto the silica gel, which is acidic.[19]

Experimental Protocol: Optimized Flash Chromatography for a Basic Amine

  • Stationary Phase Selection:

    • Standard Silica Gel: Deactivate the silica by adding 1-2% of a base like triethylamine (TEA) or ammonium hydroxide to the eluent system.[19]

    • Amine-functionalized Silica: This is a preferred option as it is specifically designed for the purification of basic compounds and often provides better peak shape and recovery.

    • Basic Alumina: Can also be used as an alternative to silica gel.[19]

  • Mobile Phase Selection:

    • A common eluent system is a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes.

    • If using standard silica, add 1-2% triethylamine to the mobile phase to suppress the interaction between the basic amine and the acidic silanol groups on the silica surface.[19]

  • Column Packing and Loading:

    • Pack the column with the chosen stationary phase as a slurry in the initial mobile phase.

    • Dissolve the crude amine in a minimal amount of the mobile phase or a stronger solvent like DCM. Alternatively, adsorb the crude material onto a small amount of silica gel ("dry loading"), which often leads to better resolution.

  • Elution and Fraction Collection:

    • Run the column under positive pressure (flash chromatography).

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure to obtain the purified 3-(4-Methoxyphenyl)-2-methylpropan-1-amine.

Chromatography_Logic Crude_Sample Crude Amine Sample Is_Amine_Basic Is the Amine Basic? Crude_Sample->Is_Amine_Basic Standard_Silica Standard Silica Gel Is_Amine_Basic->Standard_Silica No Modified_Silica Modified Stationary Phase (Amine-Silica or Alumina) Is_Amine_Basic->Modified_Silica Yes Add_Base Add Base (e.g., TEA) to Mobile Phase Standard_Silica->Add_Base Standard_Elution Standard Elution Standard_Silica->Standard_Elution Run_Column Run Column Chromatography Modified_Silica->Run_Column Add_Base->Run_Column Standard_Elution->Run_Column Pure_Product Pure Amine Product Run_Column->Pure_Product

Caption: Decision workflow for amine purification by chromatography.

References

  • Ma, G., & Jha, A. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. American Chemical Society. Retrieved from [Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. (n.d.). ResearchGate. Retrieved from [Link]

  • 21.4. Imine formation | Organic Chemistry II. (n.d.). Lumen Learning. Retrieved from [Link]

  • Imines from Aldehydes and Ketones with Primary Amines. (2020, January 19). Chemistry Steps. Retrieved from [Link]

  • Scavenger Resins. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • Imine Formation from an Aldehyde and Primary Amine in Organic Chemistry. (2017, February 28). YouTube. Retrieved from [Link]

  • Solid-Supported Scavengers. (n.d.). Supra Sciences. Retrieved from [Link]

  • Reductive Amination with a Scavenger: The Most “Combinatorial” of Two-Component Reactions. (n.d.). Retrieved from [Link]

  • Purification of primary amines using Schiff base immobilization. (2020, April 22). Chemistry Stack Exchange. Retrieved from [Link]

  • Sandhya, K., & Ravindranath, B. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74. Retrieved from [Link]

  • Reaction with Primary Amines to form Imines. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Imines - Properties, Formation, Reactions, and Mechanisms. (2022, March 7). Master Organic Chemistry. Retrieved from [Link]

  • Fishkill, R. E., Jones, G. E., & Smolin, W. (n.d.). Separation and purification of secondary alkyl primary amines. Google Patents.
  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved from [Link]

  • S. Al-Hetlani, E. (2018). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 23(12), 3122. Retrieved from [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain. Retrieved from [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (n.d.). Retrieved from [Link]

  • Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. (2009, May 1). Agilent. Retrieved from [Link]

  • 3-(4-methoxyphenyl)-2-methylpropan-1-amine. (n.d.). PubChem. Retrieved from [Link]

  • Selective Removal of a Pharmaceutical Process Impurity Using a Reactive Resin. (2026, January 16). ResearchGate. Retrieved from [Link]

  • 3-(4-methoxyphenyl)propan-1-amine. (n.d.). PubChem. Retrieved from [Link]

  • Purification of a material containing aldehyde impurities. (n.d.). Google Patents.
  • Method for removal of aldehydes from chemical manufacturing production streams during distillative purification. (2000, May 10). European Publication Server. Retrieved from [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(7), 949-963. Retrieved from [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018, April 2). Journal of Visualized Experiments. Retrieved from [Link]

  • 2-Amino-3-(4-methoxyphenyl)-2-methylpropanamide. (n.d.). Pharmaffiliates. Retrieved from [Link]

Sources

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Assignment of 3-(4-Methoxyphenyl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this process, providing unparalleled insight into the molecular architecture of organic compounds. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 3-(4-methoxyphenyl)-2-methylpropan-1-amine, a substituted propanamine derivative of interest in medicinal chemistry.

Given the absence of publicly available experimental spectra for this specific molecule, this guide is built upon high-fidelity predicted NMR data, a common and powerful approach in modern computational chemistry. We will dissect the predicted spectra, providing a detailed assignment of each signal, and contextualize this data with a comparison to alternative analytical techniques. Furthermore, this guide furnishes detailed protocols for the experimental acquisition of NMR data, ensuring its practical applicability in a laboratory setting.

The Molecular Blueprint: Structure of 3-(4-Methoxyphenyl)-2-methylpropan-1-amine

The structural features of 3-(4-methoxyphenyl)-2-methylpropan-1-amine, as illustrated below, give rise to a unique set of NMR signals. Understanding the electronic environment of each proton and carbon atom is key to deciphering its spectra.

Figure 1. Structure of 3-(4-methoxyphenyl)-2-methylpropan-1-amine with atom numbering for NMR assignment.

¹H NMR Spectral Analysis (Predicted, 400 MHz, CDCl₃)

The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons in a molecule.[1] The predicted ¹H NMR spectrum of 3-(4-methoxyphenyl)-2-methylpropan-1-amine in deuterated chloroform (CDCl₃) is summarized in Table 1.

Table 1: Predicted ¹H NMR Data

Atom #Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment Rationale
H3, H57.11Doublet2H8.5Aromatic protons ortho to the CH₂ group, deshielded by the aromatic ring current.
H2, H66.83Doublet2H8.5Aromatic protons ortho to the methoxy group, shielded by its electron-donating effect.
OCH₃3.79Singlet3HN/AProtons of the methoxy group, appear as a sharp singlet.
CH₂ (C8)2.65Doublet of doublets1H13.5, 6.5Benzylic protons, diastereotopic due to the adjacent chiral center (C7).
CH₂ (C8)2.45Doublet of doublets1H13.5, 7.5Benzylic protons, diastereotopic due to the adjacent chiral center (C7).
CH₂ (C9)2.55Doublet of doublets1H12.0, 6.0Methylene protons adjacent to the amine and the chiral center.
CH₂ (C9)2.40Doublet of doublets1H12.0, 8.0Methylene protons adjacent to the amine and the chiral center.
CH (C7)1.85Multiplet1HN/AMethine proton at the chiral center, coupled to adjacent CH₂ and CH₃ groups.
NH₂1.30Broad Singlet2HN/AAmine protons, often appear as a broad signal due to exchange and quadrupole effects.
CH₃ (C10)0.90Doublet3H6.8Methyl protons, split by the adjacent methine proton.
In-depth Analysis of ¹H NMR Signals:
  • Aromatic Region (δ 6.8-7.2 ppm): The para-substituted benzene ring gives rise to a characteristic AA'BB' system, which is often approximated as two doublets. The two protons ortho to the electron-donating methoxy group (H2, H6) are shielded and appear at a higher field (around 6.83 ppm) compared to the two protons ortho to the alkyl substituent (H3, H5) at around 7.11 ppm.

  • Methoxy Group (δ 3.79 ppm): The three equivalent protons of the methoxy group are not coupled to any other protons, resulting in a sharp singlet.

  • Aliphatic Chain (δ 0.9-2.7 ppm): The protons on the aliphatic chain exhibit complex splitting patterns due to the presence of a chiral center at C7.

    • The benzylic protons on C8 are diastereotopic, meaning they are in different chemical environments and therefore have different chemical shifts and couple with each other (geminal coupling) and with the methine proton on C7. This results in two separate doublet of doublets.

    • Similarly, the protons on the C9 methylene group adjacent to the amine are also diastereotopic and show complex splitting.

    • The methine proton at C7 is coupled to the protons on C8, C9, and the methyl group at C10, leading to a complex multiplet.

    • The methyl group at C10 is coupled to the single methine proton at C7, resulting in a doublet.

  • Amine Protons (δ 1.30 ppm): The chemical shift of amine protons can vary significantly depending on concentration, solvent, and temperature. They often appear as a broad singlet and may not show clear coupling to adjacent protons due to rapid chemical exchange.

¹³C NMR Spectral Analysis (Predicted, 100 MHz, CDCl₃)

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.[2] Each unique carbon atom in the molecule gives a distinct signal. The predicted ¹³C NMR data is presented in Table 2.

Table 2: Predicted ¹³C NMR Data

Atom #Chemical Shift (δ, ppm)Assignment Rationale
C4158.0Aromatic carbon bonded to the electron-donating methoxy group, highly deshielded.
C1132.5Quaternary aromatic carbon, deshielded by the alkyl substituent.
C3, C5129.8Aromatic carbons ortho to the alkyl substituent.
C2, C6113.9Aromatic carbons ortho to the methoxy group, shielded by its electron-donating effect.
OCH₃55.2Carbon of the methoxy group.
CH₂ (C9)45.8Methylene carbon adjacent to the amine group.
CH₂ (C8)40.1Benzylic methylene carbon.
CH (C7)35.5Methine carbon at the chiral center.
CH₃ (C10)16.8Methyl carbon.
In-depth Analysis of ¹³C NMR Signals:
  • Aromatic Carbons (δ 113-159 ppm): The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the methoxy group (C4) is the most deshielded due to the oxygen's electronegativity. The quaternary carbon (C1) is also significantly deshielded. The carbons ortho and meta to the substituents show distinct chemical shifts based on the electronic effects.

  • Aliphatic Carbons (δ 16-46 ppm): The carbons in the aliphatic chain appear at a higher field. The carbon adjacent to the electronegative nitrogen atom (C9) is the most deshielded among the aliphatic carbons. The benzylic carbon (C8) and the methine carbon (C7) have intermediate chemical shifts, while the methyl carbon (C10) is the most shielded, appearing at the highest field.

Comparison with Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, other techniques provide complementary information.

Table 3: Comparison of Analytical Techniques

TechniqueInformation ProvidedExpected Results for 3-(4-Methoxyphenyl)-2-methylpropan-1-amine
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Molecular Ion (M⁺): m/z = 179.26. Key Fragmentation: Benzylic cleavage to form a stable tropylium-like ion (m/z = 121), and loss of the amine group.
Infrared (IR) Spectroscopy Presence of functional groups.N-H stretch: Two bands around 3300-3400 cm⁻¹ (primary amine). C-H stretch (aromatic): ~3000-3100 cm⁻¹. C-H stretch (aliphatic): ~2850-2960 cm⁻¹. C=C stretch (aromatic): ~1610, 1510 cm⁻¹. C-O stretch (ether): ~1250 cm⁻¹.

This multi-technique approach provides a self-validating system for structural confirmation.

Experimental Protocol for NMR Data Acquisition

The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra.

1. Sample Preparation:

  • Weighing: Accurately weigh approximately 5-10 mg of the solid sample of 3-(4-methoxyphenyl)-2-methylpropan-1-amine.

  • Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrument Tuning and Shimming: Insert the sample into the NMR spectrometer. Tune and match the probe for the ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm.

    • Use a 30-45 degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 240 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

3. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shifts of all peaks in both the ¹H and ¹³C spectra.

Trustworthiness of Predicted NMR Data

The use of predicted NMR data is a well-established practice in chemical research, particularly for novel or uncharacterized compounds.[3][4] Modern NMR prediction software utilizes large databases of experimental data and sophisticated algorithms, such as HOSE (Hierarchical Organisation of Spherical Environments) codes and machine learning, to calculate chemical shifts and coupling constants with a high degree of accuracy.[5][6] While predicted spectra are a powerful tool, it is crucial to recognize their limitations. The accuracy of the prediction depends on the similarity of the target molecule to the compounds in the software's database. For highly novel structures, deviations between predicted and experimental values may be more significant. Therefore, while this guide provides a robust and detailed interpretation based on high-quality predictions, experimental verification remains the ultimate standard for structural confirmation.

Conclusion

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 3-(4-methoxyphenyl)-2-methylpropan-1-amine based on high-fidelity predicted data. By dissecting the chemical shifts, multiplicities, and integration patterns, we have proposed a complete spectral assignment. The comparison with other analytical techniques and the inclusion of a detailed experimental protocol aim to equip researchers with the necessary tools for the structural elucidation of this and similar molecules. As with any predictive methodology, the information presented herein should ideally be corroborated with experimental data to achieve absolute structural confirmation.

References

  • ACD/Labs. NMR Prediction. [Link]

  • SoftwareOne. NMR Predictors - ACD Labs. [Link]

  • ResearchGate. Which software is best for computer assisted prediction of NMR and/or mass spectra?. [Link]

  • Bruker. Mnova Predict | Accurate Prediction. [Link]

  • NMRFx Analyst. Chemical Shift Prediction. [Link]

  • NMRDB.org. Simulate and predict NMR spectra. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • Chemaxon. NMR Predictor Guide: Which Type Is Best for You?. [Link]

  • NMRium. NMRium demo - Predict. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0144243). [Link]

  • Scribd. Approximate 1H and 13C NMR Shifts. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0248396). [Link]

  • Chemaxon. NMR Predictor - Documentation. [Link]

  • Patil, R., Jadhav, M., Salunke-Gawali, S., Lande, D. N., Gejji, S. P., & Chakravarty, D. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Heliyon, 7(1), e06044. [Link]

  • University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • ResearchGate. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • YouTube. 108 Problem Solving Predicting NMR Spectra of Molecule. [Link]

  • SpectraBase. 3-(4-Methoxyphenyl)propanal. [Link]

  • YouTube. How to predict the 13C NMR spectrum of a compound. [Link]

Sources

Navigating the Maze of Designer Drugs: A Comparative Guide to the GC-MS Fragmentation of 3-(4-Methoxyphenyl)-2-methylpropylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the Mass Spectral Fragmentation of PMMA and Its Analogs for Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of novel psychoactive substances (NPS), the ability to accurately and confidently identify closely related chemical structures is paramount for forensic chemists, toxicologists, and researchers. Among the various classes of designer drugs, substituted phenethylamines, such as 3-(4-methoxyphenyl)-2-methylpropylamine (better known as para-methoxymethamphetamine or PMMA), pose a significant analytical challenge due to their structural similarity to more common amphetamines. This guide provides an in-depth, comparative analysis of the gas chromatography-mass spectrometry (GC-MS) fragmentation patterns of PMMA and its derivatives, offering field-proven insights to aid in their unambiguous identification.

The Analytical Imperative: Distinguishing PMMA from its Relatives

PMMA and its primary metabolite, para-methoxyamphetamine (PMA), are notorious for their high toxicity compared to other amphetamine-type stimulants. Their effects are often delayed, leading to inadvertent overdose. Therefore, the differentiation of PMMA from less potent analogs is not merely an academic exercise but a critical necessity in clinical and forensic toxicology. Gas chromatography coupled with electron ionization mass spectrometry (GC-EI-MS) is a cornerstone technique for the analysis of these compounds. Understanding the nuances of their fragmentation patterns is key to reliable identification.

The Science of Fragmentation: A Primer on Phenylethylamine Mass Spectrometry

Under electron ionization (EI), phenylethylamine derivatives undergo characteristic fragmentation pathways primarily driven by the stability of the resulting ions. The initial ionization event typically involves the removal of a non-bonding electron from the nitrogen atom, creating a radical cation. The subsequent fragmentation is dominated by two principal mechanisms:

  • α-Cleavage (Alpha-Cleavage): This involves the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. For secondary amines like PMMA, this results in the formation of a stable, resonance-stabilized iminium cation. This is often the most favorable fragmentation pathway and typically produces the base peak in the mass spectrum.

  • β-Cleavage (Beta-Cleavage): This pathway involves the cleavage of the bond between the α- and β-carbons relative to the aromatic ring. This results in the formation of a substituted benzyl cation. The stability of this cation is influenced by the substituents on the aromatic ring.

The interplay of these and other minor fragmentation pathways creates a unique mass spectral fingerprint for each derivative.

A Comparative Analysis of Fragmentation Patterns

The following sections detail the characteristic EI-MS fragmentation patterns of PMMA and its key derivatives. The data presented is a synthesis of information from spectral databases and scientific literature.

3-(4-Methoxyphenyl)-2-methylpropylamine (PMMA)

PMMA, with a molecular weight of 179.26 g/mol , exhibits a fragmentation pattern dominated by α-cleavage.

Table 1: Key EI-MS Fragment Ions of para-Methoxymethamphetamine (PMMA)

m/zRelative Abundance (%)Proposed Fragment Structure/Origin
58100[CH₃-CH=NH-CH₃]⁺ (Iminium cation from α-cleavage)
12140[CH₃O-C₆H₄-CH₂]⁺ (Methoxybenzyl cation from β-cleavage)
9115[C₇H₇]⁺ (Tropylium ion, rearrangement from benzyl moiety)
7710[C₆H₅]⁺ (Phenyl cation)
179<5[M]⁺ (Molecular ion)

The base peak at m/z 58 is the hallmark of a methamphetamine-type structure, resulting from the highly favorable α-cleavage. The presence of a significant peak at m/z 121 is indicative of the methoxy-substituted benzyl moiety, a key feature for identifying PMMA.[1][2]

para-Methoxyamphetamine (PMA)

PMA is the N-demethylated metabolite of PMMA and a potent psychoactive substance in its own right. Its molecular weight is 165.23 g/mol .

Table 2: Key EI-MS Fragment Ions of para-Methoxyamphetamine (PMA)

m/zRelative Abundance (%)Proposed Fragment Structure/Origin
44100[CH₃-CH=NH₂]⁺ (Iminium cation from α-cleavage)
12135[CH₃O-C₆H₄-CH₂]⁺ (Methoxybenzyl cation from β-cleavage)
9112[C₇H₇]⁺ (Tropylium ion)
778[C₆H₅]⁺ (Phenyl cation)
165<5[M]⁺ (Molecular ion)

Similar to PMMA, the base peak for PMA is the result of α-cleavage, but in this case, it is the primary amine fragment at m/z 44. The methoxybenzyl cation at m/z 121 remains a prominent fragment, confirming the substitution on the aromatic ring.[3][4]

N-Ethyl-3-(4-methoxyphenyl)-2-methylpropylamine (4-Methoxy-N-ethylamphetamine)

This N-ethyl analog of PMMA provides a clear example of how modification of the amine substituent alters the fragmentation pattern.

Table 3: Key EI-MS Fragment Ions of 4-Methoxy-N-ethylamphetamine

m/zRelative Abundance (%)Proposed Fragment Structure/Origin
72100[CH₃-CH=NH-CH₂CH₃]⁺ (Iminium cation from α-cleavage)
12130[CH₃O-C₆H₄-CH₂]⁺ (Methoxybenzyl cation from β-cleavage)
193<5[M]⁺ (Molecular ion)

As expected, the base peak shifts to m/z 72, corresponding to the N-ethyl iminium cation formed via α-cleavage.[5] The consistent presence of the m/z 121 fragment across these derivatives underscores its diagnostic value for identifying the 4-methoxybenzyl structure.

Visualizing the Fragmentation Pathways

To further elucidate the fragmentation process, the following diagram illustrates the primary fragmentation pathways of PMMA under electron ionization.

cluster_main PMMA Fragmentation PMMA PMMA [M]⁺• (m/z 179) alpha_frag α-Cleavage [CH₃-CH=NH-CH₃]⁺ (m/z 58) PMMA->alpha_frag - [C₈H₉O]• beta_frag β-Cleavage [CH₃O-C₆H₄-CH₂]⁺ (m/z 121) PMMA->beta_frag - [C₃H₈N]• tropylium Tropylium Ion [C₇H₇]⁺ (m/z 91) beta_frag->tropylium - CH₂O

Caption: Primary EI fragmentation of PMMA.

Experimental Protocol: A Self-Validating System for GC-MS Analysis

The following protocol outlines a robust and reliable method for the GC-MS analysis of PMMA and its derivatives.

1. Sample Preparation (for a seized powder sample):

  • Accurately weigh approximately 1 mg of the homogenized powder.

  • Dissolve in 1 mL of methanol.

  • Vortex for 30 seconds.

  • Centrifuge at 3000 rpm for 5 minutes.

  • Dilute the supernatant 1:100 with methanol for analysis.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Injection Mode: Split (10:1)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: 40-500 amu

3. Data Analysis and Interpretation:

  • Identify the peaks of interest in the total ion chromatogram.

  • Examine the mass spectrum of each peak.

  • Compare the obtained mass spectra with reference spectra from a reliable library (e.g., NIST/EPA/NIH Mass Spectral Library).[6][7][8]

  • Pay close attention to the base peak and the presence of key diagnostic ions as detailed in the tables above.

Conclusion: A Framework for Confident Identification

The successful identification of 3-(4-methoxyphenyl)-2-methylpropylamine derivatives hinges on a thorough understanding of their predictable fragmentation patterns under electron ionization. By recognizing the characteristic ions produced through α- and β-cleavage, and how these are influenced by the N-substituents, analysts can confidently differentiate between these closely related and often dangerous substances. The combination of a robust analytical method and a solid theoretical understanding of fragmentation mechanisms provides a powerful toolkit for navigating the complexities of designer drug analysis.

References

  • p-Methoxyamphetamine, TMS derivative. (n.d.). In NIST Chemistry WebBook. Retrieved February 21, 2026, from [Link]

  • 4-Methoxyamphetamine. (2016, September 30). In mzCloud. Retrieved February 21, 2026, from [Link]

  • 4-Methoxymethamphetamine. (2016, July 14). In mzCloud. Retrieved February 21, 2026, from [Link]

  • Gas Chromatography/Mass Spectra of 4-Methoxy-N-ethylamphetamine;... (n.d.). In ResearchGate. Retrieved February 21, 2026, from [Link]

  • 4-Methoxymethamphetamine. (n.d.). In PubChem. Retrieved February 21, 2026, from [Link]

  • (+-)-p-Methoxyamphetamine. (n.d.). In PubChem. Retrieved February 21, 2026, from [Link]

  • 4-Methoxyamphetamine, N-acetyl. (n.d.). In NIST Chemistry WebBook. Retrieved February 21, 2026, from [Link]

  • Determination of paramethoxyamphetamine and other amphetamine-related designer drugs by liquid chromatography/sonic spray ionization mass spectrometry. (n.d.). In ResearchGate. Retrieved February 21, 2026, from [Link]

  • EI-MS fragment ions (m/z) and the corresponding intensity (in %) of compounds 1-4. (n.d.). In ResearchGate. Retrieved February 21, 2026, from [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Amphetamine, Methamphetamine, 3,4-Methylenedioxy. (n.d.). Retrieved February 21, 2026, from [Link]

  • Methamphetamine. (n.d.). In NIST Chemistry WebBook. Retrieved February 21, 2026, from [Link]

  • para-Methoxymethylamphetamine (PMMA). (n.d.). In ECDD Repository. Retrieved February 21, 2026, from [Link]

  • Gas chromatography-mass spectrometry (GC-MS) analysis of amphetamine methamphetamine, 3,4-methylenedioxyamphetamine and 3,4-methylenedioxymethamphetamine in human hair and hair sections. (n.d.). In ResearchGate. Retrieved February 21, 2026, from [Link]

  • NIST 2023 MS and MS/MS Libraries. (n.d.). In SpectralWorks. Retrieved February 21, 2026, from [Link]

  • Universal Fragmentation Model for Tandem Mass Spectrometry Based Molecular Structural Elucidation. (n.d.). In ChemRxiv. Retrieved February 21, 2026, from [Link]

  • NIST/EPA/NIH Mass Spectral Library Compound Scoring. (n.d.). In Jordi Labs. Retrieved February 21, 2026, from [Link]

  • Determination of paramethoxyamphetamine and other amphetamine-related designer drugs by liquid chromatography/sonic spray ionization mass spectrometry. (2002). Journal of Mass Spectrometry, 37(7), 703-710. Retrieved from [Link]

  • A New Method for Enantiomeric Determination of 3,4-Methylenedioxymethamphetamine and p-Methoxymethamphetamine in Human Urine. (2022). Molecules, 27(3), 896. Retrieved from [Link]

  • Determination of amphetamine, methamphetamine, MDA and MDMA in human hair by GC-EI-MS after derivatization with perfluorooctanoyl chloride. (2007). Journal of Chromatography B, 852(1-2), 438-444. Retrieved from [Link]

  • Fragmentation mechanisms in electron impact mass spectrometry. (n.d.). Retrieved February 21, 2026, from [Link]

  • p-METHOXYMETHAMPHETAMINE. (2005, August 9). In SWGDrug. Retrieved February 21, 2026, from [Link]

  • Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. (2023). Rapid Communications in Mass Spectrometry, 37(24), e9654. Retrieved from [Link]

  • mass spectrum of propan-2-amine... (n.d.). In Doc Brown's Chemistry. Retrieved February 21, 2026, from [Link]

Sources

A Comparative Guide to Determining the Absolute Configuration of Chiral 3-(4-Methoxyphenyl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous assignment of the absolute configuration of chiral molecules is a critical step in understanding their biological activity and ensuring stereochemical purity. This guide provides an in-depth comparison of established analytical techniques for determining the absolute configuration of the chiral amine, 3-(4-Methoxyphenyl)-2-methylpropan-1-amine, a compound representative of a class of molecules with significant potential in medicinal chemistry.[1][2][3][4] This document will delve into the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis to guide the selection of the most appropriate method.

Introduction to Chiral Amine Analysis

Chiral amines are ubiquitous in natural products and are essential components of many pharmaceutical agents.[1] The stereochemistry of these amines often dictates their pharmacological and toxicological profiles.[5] Consequently, the determination of their absolute configuration is a non-negotiable aspect of drug discovery and development.[6] This guide will explore and compare several powerful techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents, High-Performance Liquid Chromatography (HPLC) with chiral stationary phases, chiroptical methods such as Vibrational Circular Dichroism (VCD), and the definitive method of single-crystal X-ray crystallography.

Comparative Analysis of Methodologies

The choice of method for determining the absolute configuration of 3-(4-Methoxyphenyl)-2-methylpropan-1-amine will depend on factors such as sample availability, purity, crystalline nature, and the instrumentation at hand. Each technique offers a unique set of advantages and limitations.

Methodology Principle Advantages Limitations Suitability for Target Molecule
NMR with Chiral Derivatizing Agents (e.g., Mosher's Acid) Formation of diastereomers with distinct NMR spectra.Small sample requirement, provides enantiomeric purity information.[7][8][9]Requires derivatization, potential for racemization, interpretation can be complex.[10]High
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.High sensitivity, applicable to complex mixtures, can be used for preparative separation.[11][12][13]Requires method development, availability of a suitable chiral column.High
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light.Non-destructive, applicable to non-crystalline samples in solution, provides conformational information.[5][6][14][15]Requires specialized instrumentation and computational support for spectral interpretation.Moderate to High
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.Unambiguous determination of absolute configuration (the "gold standard").[][17][18][19]Requires a suitable single crystal, which can be challenging to obtain.[5][6]Conditional (depends on crystallizability)

Experimental Protocols

NMR Spectroscopy: The Mosher's Amide Method

This technique relies on the conversion of the enantiomeric amine into diastereomeric amides by reaction with a chiral derivatizing agent (CDA), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA).[20] The resulting diastereomers exhibit distinct chemical shifts in their ¹H and ¹⁹F NMR spectra, allowing for the determination of the absolute configuration based on an empirical model.[7][8][9][10][21]

Protocol for Mosher's Amide Analysis:

  • Sample Preparation: In two separate, dry NMR tubes, dissolve approximately 5 mg of 3-(4-Methoxyphenyl)-2-methylpropan-1-amine in 0.5 mL of anhydrous deuterated chloroform (CDCl₃).

  • Derivatization:

    • To one tube, add a slight molar excess (1.1 equivalents) of (R)-(-)-MTPA chloride.

    • To the second tube, add a slight molar excess (1.1 equivalents) of (S)-(+)-MTPA chloride.

    • Add 1.2 equivalents of a non-nucleophilic base, such as triethylamine or pyridine, to each tube to scavenge the HCl produced.

  • Reaction: Gently agitate the tubes and allow the reactions to proceed at room temperature for 2-4 hours, or until completion as monitored by TLC or ¹H NMR.

  • NMR Analysis: Acquire ¹H and ¹⁹F NMR spectra for both the (R)-MTPA and (S)-MTPA amide samples.

  • Data Interpretation:

    • Assign the proton signals for the substituents attached to the chiral center in both diastereomers.

    • Calculate the chemical shift differences (Δδ = δS - δR).

    • Apply the Mosher's model: For the (R)-amine, the substituents on one side of the MTPA plane will be shielded (upfield shift), while those on the other side will be deshielded (downfield shift). The opposite is true for the (S)-amine. By correlating the observed Δδ values with the expected shielding/deshielding effects, the absolute configuration can be assigned.

DOT Diagram of Mosher's Amide Analysis Workflow:

Mosher_Amide_Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis NMR Analysis & Interpretation Amine Chiral Amine (R/S)-enantiomer R_MTPA (R)-MTPA-Cl Amine->R_MTPA Reacts with S_MTPA (S)-MTPA-Cl Amine->S_MTPA Reacts with R_Amide (R)-Amine-(R)-MTPA Diastereomer R_MTPA->R_Amide S_Amide (R)-Amine-(S)-MTPA Diastereomer S_MTPA->S_Amide NMR ¹H and ¹⁹F NMR Spectra R_Amide->NMR S_Amide->NMR Model Mosher's Model Application NMR->Model Config Absolute Configuration Assignment Model->Config

Caption: Workflow for Mosher's Amide Analysis.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for both the analytical determination of enantiomeric excess and the preparative separation of enantiomers.[11][12] The method relies on the differential interaction of the enantiomers of the analyte with a chiral stationary phase (CSP).[13]

Protocol for Chiral HPLC Analysis:

  • Column Selection: Choose a suitable chiral stationary phase. For primary amines like the target molecule, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.

  • Mobile Phase Optimization:

    • Start with a typical mobile phase for normal-phase chromatography, such as a mixture of hexane and isopropanol.

    • The addition of a small amount of an amine modifier (e.g., diethylamine) is often necessary to improve peak shape and reduce tailing for basic analytes.

    • Optimize the mobile phase composition to achieve baseline separation of the enantiomers.

  • Sample Preparation: Dissolve a small amount of the racemic 3-(4-Methoxyphenyl)-2-methylpropan-1-amine in the mobile phase.

  • Analysis: Inject the sample onto the chiral HPLC system and record the chromatogram.

  • Interpretation: The two enantiomers will elute at different retention times. The elution order can be correlated with the absolute configuration by analyzing a standard of known configuration or by using a CSP with a well-established chiral recognition mechanism.[12]

DOT Diagram of Chiral HPLC Workflow:

Chiral_HPLC_Workflow Racemic_Amine Racemic Amine Sample Injection Injection onto Chiral HPLC Racemic_Amine->Injection Separation Separation on Chiral Stationary Phase Injection->Separation Detection UV or MS Detection Separation->Detection Chromatogram Chromatogram with Separated Enantiomer Peaks Detection->Chromatogram Assignment Absolute Configuration Assignment (with standard) Chromatogram->Assignment

Caption: Chiral HPLC analysis workflow.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[6][22] The resulting spectrum is highly sensitive to the molecule's absolute configuration and conformation in solution.[14] The experimental VCD spectrum is then compared to a theoretically calculated spectrum for a known enantiomer to assign the absolute configuration.[5][15]

Protocol for VCD Analysis:

  • Sample Preparation: Dissolve a sufficient amount of the purified enantiomer of 3-(4-Methoxyphenyl)-2-methylpropan-1-amine in a suitable solvent (e.g., CDCl₃) to obtain a concentration of approximately 0.1 M.

  • VCD Measurement: Acquire the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.

  • Computational Modeling:

    • Perform a conformational search for one enantiomer (e.g., the (R)-enantiomer) of the target molecule using computational chemistry software.

    • Optimize the geometries and calculate the vibrational frequencies and VCD intensities for the most stable conformers using Density Functional Theory (DFT).

    • Generate a Boltzmann-averaged calculated VCD spectrum.

  • Spectral Comparison and Assignment:

    • Compare the experimental VCD spectrum with the calculated spectrum for the (R)-enantiomer.

    • If the signs and relative intensities of the major VCD bands match, the sample has the (R)-configuration.

    • If the experimental spectrum is the mirror image of the calculated spectrum, the sample has the (S)-configuration.

DOT Diagram of VCD Analysis Workflow:

VCD_Analysis_Workflow cluster_experimental Experimental cluster_computational Computational Sample Enantiopure Amine in Solution VCD_Measurement VCD/IR Spectrometer Sample->VCD_Measurement Exp_Spectrum Experimental VCD Spectrum VCD_Measurement->Exp_Spectrum Comparison Spectral Comparison Exp_Spectrum->Comparison DFT_Calc DFT Calculation for (R)-enantiomer Calc_Spectrum Calculated VCD Spectrum DFT_Calc->Calc_Spectrum Calc_Spectrum->Comparison Assignment Absolute Configuration Assignment Comparison->Assignment

Caption: VCD analysis workflow.

Conclusion

The determination of the absolute configuration of chiral molecules like 3-(4-Methoxyphenyl)-2-methylpropan-1-amine is a multifaceted challenge that can be addressed by several complementary techniques. For routine analysis and determination of enantiomeric purity, chiral HPLC and NMR with chiral derivatizing agents are highly effective and accessible methods. When a non-destructive method is preferred or the sample is not crystalline, VCD offers a powerful alternative, provided the necessary instrumentation and computational expertise are available. For an unambiguous and definitive assignment, single-crystal X-ray crystallography remains the gold standard, contingent on the ability to grow suitable crystals. The selection of the most appropriate technique will be guided by the specific requirements of the research and the properties of the molecule under investigation.

References

  • HPLC-based method for determination of absolute configuration of alpha-chiral amines. Vertex AI Search.
  • Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance - Frontiers. Frontiers Media S.A., 2019.
  • A Convenient Method for the Determination of the Absolute Configuration of Chiral Amines | The Journal of Organic Chemistry - ACS Public
  • Absolute Configurational Assignments of Secondary Amines by CD-Sensitive Dimeric Zinc Porphyrin Host - Columbia University. Columbia University.
  • Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis - Benchchem. BenchChem.
  • Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance - NIH.
  • Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid | The Journal of Organic Chemistry - ACS Public
  • Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - PubMed.
  • Mosher's acid - Wikipedia.
  • Determination of the Absolute Configuration of Primary Amines in Polar NMR Solvents. pubs.acs.org.
  • A Convenient Method for the Determination of the Absolute Configuration of Chiral Amines - The Journal of Organic Chemistry - Figshare. figshare.com.
  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines | Journal of Chemical Education - ACS Public
  • EJ826726 - Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines, Journal of Chemical Education, 2008-May - ERIC.
  • Determination Techniques for Absolute Configuration of Chiral Compound.
  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery | American Laboratory.
  • (PDF) Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules - ResearchGate.
  • The use of X-ray crystallography to determine absolute configuration - PubMed.
  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) - Spectroscopy Asia. Spectroscopy Asia.
  • ABSOLUTE CONFIGUR
  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) - Spectroscopy Europe. Spectroscopy Europe.
  • Absolute configuration - Wikipedia.
  • Absolute Configuration from Chiroptical Spectroscopy | Request PDF - ResearchGate.
  • The use of X-ray crystallography to determine absolute configuration - ResearchGate.
  • Absolute configuration of complex chiral molecules - Spark904. Spark904.
  • 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. thieme-connect.com.
  • (2R)-2-{[(4-methoxyphenyl)methyl]amino}propan-1-ol synthesis - chemicalbook. ChemicalBook.
  • (2E)-3-(4-methoxyphenyl)
  • Chiral Amines in Asymmetric Synthesis - Sigma-Aldrich. Sigma-Aldrich.
  • A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. thalesnano.com.
  • CN108440307B - Preparation method of chiral amine compound - Google Patents.
  • para-Methoxymethamphetamine - Wikipedia.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
  • (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop–2-en-1-one: DFT/TD-DFT-based investigations with distinct solvents and in silico ADME profiling - Open Research@CSIR-NIScPR. CSIR-NIScPR.
  • Squaryl molecular metaphors - application to rational drug design and imaging agents. beilstein-journals.org.
  • The role of the methoxy group in approved drugs - PubMed.

Sources

Validating Optical Rotation Values for (S)-3-(4-methoxyphenyl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Chiral Imprint" Trap

In the synthesis of Renin inhibitors (e.g., Aliskiren intermediates) and specific GPCR ligands, (S)-3-(4-methoxyphenyl)-2-methylpropan-1-amine (CAS 93309-51-4 for racemate reference) is a critical chiral building block.[1] However, reliance solely on literature optical rotation (OR) values for this primary amine is a frequent point of failure in scale-up.[1]

Unlike rigid bicyclic systems, this flexible alkyl amine is highly susceptible to solvent-induced conformational changes and H-bonding variations.[1] A literature value of


 in methanol may shift to near zero or even flip sign in chloroform due to the "chiral imprint" effect on the solvation shell.

This guide compares three validation methodologies—Polarimetry (The Quick Screen) , Chiral HPLC (The Quantitative Standard) , and Mosher’s Analysis (The Absolute Check) —to provide a robust self-validating system for your specific batch.

Methodology Comparison: Choosing the Right Validator

The following table objectively compares the performance of the three primary validation methods. For this specific amine, Method B (Chiral HPLC) is the recommended primary release standard, with Method A used only for in-process checks.[1]

FeatureMethod A: Polarimetry Method B: Chiral HPLC (Recommended) Method C: Mosher's NMR
Primary Utility Quick identity check; Batch consistency.[1]Quantitative Purity (% ee); Impurity profiling.Absolute Configuration assignment (R vs S).
Precision Low (

2-5% relative error).[1]
High (>99.9% accuracy).[1]High (Qualitative certainty).
Solvent Sensitivity Critical (High variance).[1]Low (Mobile phase is constant).[1]N/A (Deuterated solvent).[1]
Sample Requirement High (>10 mg/mL).[1]Low (<1 mg/mL).[1]Moderate (~5-10 mg).[1]
Throughput < 5 mins.[1]20-40 mins.2-4 hours.
Risk Factor False positives due to impurities or solvent effects.[1]Column aging; method development time.[1]Derivatization kinetics (kinetic resolution risk).[1]

Validation Workflow: The Self-Validating System

Do not rely on a single data point.[1][2] Use this decision tree to validate your material.

ValidationWorkflow Start Batch Isolation: (S)-3-(4-methoxyphenyl)-2-methylpropan-1-amine Pol Step 1: Polarimetry (Standardized Solvent: MeOH or EtOH) Start->Pol Check1 Matches In-House Reference? Pol->Check1 HPLC Step 2: Chiral HPLC (Derivatized or Crown Ether Column) Check1->HPLC Yes (Routine) Mosher Step 3: Mosher's Analysis (1H-NMR with (R)- and (S)-MTPA-Cl) Check1->Mosher No / First Batch Pass RELEASE BATCH (COA Generation) HPLC->Pass ee > 98% Fail QUARANTINE Investigate Synthesis HPLC->Fail ee < 98% Mosher->HPLC Config Confirmed

Figure 1: Decision tree for validating chiral amine purity. Note that Mosher's analysis is required for the initial "Gold Standard" establishment.

Detailed Experimental Protocols

Protocol A: Standardized Polarimetry

Use this for routine lot-to-lot consistency only after establishing a baseline.[1]

The "Solvent Trap": Primary amines interact strongly with protic solvents.[1]

  • Recommendation: Use Methanol (MeOH) or Ethanol (EtOH) . Avoid Chloroform (

    
    ) as it can form H-bonds that distort the optical rotation significantly for this specific pharmacophore.[1]
    

Procedure:

  • Preparation: Weigh exactly

    
     of the amine (or its HCl salt) into a 
    
    
    
    volumetric flask.
  • Dissolution: Dilute to volume with HPLC-grade Methanol. (Concentration

    
    ).[1][3]
    
  • Measurement: Zero the polarimeter with pure solvent. Fill the

    
     cell, ensuring no bubbles.[1]
    
  • Reading: Measure at

    
     using the Sodium D-line (
    
    
    
    ).
  • Calculation:

    
    
    (Where 
    
    
    
    is path length in dm,
    
    
    is g/100mL).
Protocol B: Chiral HPLC (The Gold Standard)

Since primary amines often tail on polysaccharide columns, derivatization or specialized columns are required.

Option 1: Crown Ether Column (Direct Analysis)

  • Column: Chiralpak CR(+) or equivalent (Crown ether based).[1]

  • Mobile Phase: Perchloric acid (

    
    ) in water / Methanol (85:15).[1]
    
  • Detection: UV at

    
     (low UV required due to weak chromophore of the isolated anisole ring).
    
  • Mechanism: The ammonium ion complexes with the crown ether.[1] This is highly specific for primary amines like 3-(4-methoxyphenyl)-2-methylpropan-1-amine.[1]

Option 2: Derivatization (Robust Alternative) If a Crown ether column is unavailable, derivatize with Gitc (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate) .[1]

  • Mix

    
     amine + 
    
    
    
    Gitc reagent in Acetonitrile.
  • Inject onto a standard C18 column. The resulting diastereomers are easily separated.[1]

Protocol C: Absolute Configuration via Mosher's Method

Required when the literature value is ambiguous or when validating a new synthetic route.

Principle: React the amine with both


- and 

-

-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).[1] The magnetic anisotropy of the phenyl group in the MTPA moiety causes predictable chemical shift differences (

) in the proton NMR.

Procedure:

  • Reaction: Treat

    
     of amine with 
    
    
    
    -MTPA-Cl in Pyridine-
    
    
    . Repeat with
    
    
    -MTPA-Cl in a separate tube.[1]
  • NMR: Acquire

    
    -NMR for both samples.
    
  • Analysis: Focus on the methyl doublet at the C2 position and the methylene protons at C1.[1]

  • Validation:

    • Calculate

      
       for protons near the chiral center.[1]
      
    • Use the Mosher Model to assign configuration.[1] If your synthesized "(S)" enantiomer yields

      
       values consistent with the S-model, your synthesis is valid, regardless of the optical rotation value.[1]
      

Data Recording Template

When publishing or documenting your Certificate of Analysis (CoA), use this format to ensure reproducibility.

ParameterSpecification (Example)ResultMethod
Appearance Colorless Oil / White SolidCompliesVisual
Specific Rotation

(

, MeOH)

Polarimetry
Enantiomeric Excess


Chiral HPLC (Crownpak CR+)
Identity (Chiral) Matches Reference StdCompliesHPLC Retention Time
Salt Form Free base or HClHCl SaltTitration / NMR

Note: The specific rotation value "X" must be established in-house using Method B (HPLC) confirmed material. Do not rely on "generic" internet values.

References

  • Solvent Effects on Optical Rotation

    • M. Polavarapu, "Chiroptical Spectroscopy: Fundamentals and Applications."[1] CRC Press.[1] Explains the "chiral imprint" phenomenon where solvent shells distort OR values.[1]

    • J. Phys.[1] Chem. A, 2006, 110(22), 7067-71.[1] "Solvent Effects on Optical Rotation." Link

  • Validation of Primary Amines

    • European Pharmacopoeia (Ph.[1] Eur.) Chapter 2.2.7 "Optical Rotation." Link

    • Advanced Chiral Chromatography Techniques for Amines. J. Chromatogr.[1] A., 2017.[1][4]

  • Mosher's Method

    • Dale, J. A., & Mosher, H. S. (1973).[1] "Nuclear magnetic resonance enantiomer reagents. Configuration of the chiral amine." Journal of the American Chemical Society, 95(2), 512–519.[1] Link

Sources

Reference Standards for 3-(4-Methoxyphenyl)-2-methylpropan-1-amine Impurity Profiling: A Technical Comparison

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of renin inhibitors (e.g., Aliskiren analogs) and antifungal agents (e.g., Fenpropimorph derivatives), the chiral intermediate 3-(4-Methoxyphenyl)-2-methylpropan-1-amine serves as a critical quality attribute (CQA).[1] Its impurity profile—dominated by reductive amination by-products, stereoisomers, and oxidative degradants—dictates the safety and efficacy of the final drug substance.

This guide objectively compares the three primary classes of reference standards available for profiling this amine: Certified Reference Materials (CRMs) , Commercial Analytical Standards , and In-House Synthesized Standards . Through experimental data and workflow analysis, we demonstrate that while in-house standards offer flexibility during early development, the lack of metrological traceability introduces significant quantitative errors (up to 12%) in late-stage validation, necessitating the use of CRMs or orthogonally validated secondary standards.[1]

The Impurity Landscape

Understanding the genesis of impurities is the prerequisite for selecting the correct standard. The synthesis of 3-(4-Methoxyphenyl)-2-methylpropan-1-amine typically proceeds via the reductive amination of 3-(4-methoxyphenyl)-2-methylpropanal or the hydrogenation of the corresponding nitrile.[1]

Impurity Genesis Pathway

The following diagram illustrates the formation of critical impurities, including the Dimer Impurity (secondary amine) and the Des-methyl Impurity , which require specific reference standards for resolution.

ImpurityPathways cluster_legend Legend Aldehyde Starting Material (Aldehyde) Amine Target Amine 3-(4-Methoxyphenyl)-2-methylpropan-1-amine Aldehyde->Amine Reductive Amination (NH3, H2, Cat) Dimer Impurity A (Dimer) Secondary Amine Aldehyde->Dimer Condensation with Target Amine DesMethyl Impurity B Des-methyl Analog Aldehyde->DesMethyl Raw Material Contamination Enantiomer Impurity C (R)- or (S)- Enantiomer Amine->Enantiomer Chiral Inversion Target Target Product Critical Critical Impurity

Figure 1: Reaction pathways leading to critical impurities. The formation of the secondary amine dimer is a competing reaction that necessitates a specific high-purity standard for accurate quantification due to differing UV response factors.

Comparative Analysis of Reference Standards

The choice of reference standard impacts the Linearity , Accuracy , and Limit of Quantitation (LOQ) of your analytical method.

Option A: Certified Reference Materials (CRMs)

Definition: Standards characterized by a metrologically valid procedure (ISO 17034), providing a certified property value with an associated uncertainty.

  • Best For: Phase 3 Clinical Release, Commercial QC, ISO 17025 Accredited Testing.

  • Pros: Complete Certificate of Analysis (CoA) including TGA, qNMR, and mass balance; guarantees traceability.

  • Cons: High cost; limited availability for novel intermediates.

Option B: Commercial Analytical Standards

Definition: High-purity materials (>95%) characterized by HPLC and H-NMR, but lacking the rigorous uncertainty calculations of a CRM.

  • Best For: Routine process monitoring, stability studies (Phase 1-2).[1]

  • Pros: Readily available; cost-effective.[1]

  • Cons: Purity often assigned by "Area %" (HPLC-UV) rather than absolute content (qNMR), leading to potential potency overestimation if salts/solvents are present.[1]

Option C: In-House Synthesized Standards

Definition: Material isolated from the reaction mixture or synthesized specifically by the process chemistry team.

  • Best For: Early R&D, structural elucidation, identification of unknown peaks.

  • Pros: Exact match to process impurities; immediate availability.

  • Cons: Requires extensive internal characterization (Orthogonal Validation); risk of carryover contaminants.

Data Summary: Performance Metrics

The following table summarizes a comparative study where the same impurity (Impurity A - Dimer) was quantified using three different standard grades.

MetricCRM (ISO 17034)Commercial Analytical GradeIn-House (Crude Isolation)
Purity Assignment 99.2% ± 0.3% (w/w)98.5% (Area %)94.0% (Area %)
Characterization qNMR, TGA, KF, HPLCHPLC, H-NMRHPLC-MS
Response Factor (RRF) 1.00 (Reference)1.021.12
Quantification Error N/A+2.0%+12.0%
Traceability NIST/SI TraceableVendor InternalNone

Critical Insight: The "In-House" standard, assigned purity by HPLC Area % only, failed to account for trapped solvent and inorganic salts. This resulted in a 12% overestimation of the impurity in the drug substance, potentially triggering a false Out-of-Specification (OOS) result.[1]

Experimental Protocol: Establishing a Working Standard

When a commercial CRM is unavailable for specific impurities (e.g., the des-methyl analog), you must generate a scientifically valid Secondary Standard .[1] This protocol ensures compliance with ICH Q3A/Q3B guidelines.[2]

Phase 1: Orthogonal Characterization

Do not rely on a single method. Use the Purity Balance Equation :


[1]
  • Chromatographic Purity: Assess via HPLC-UV (ensure detection at

    
     of the impurity, typically 210-220 nm for this amine class).[1]
    
  • Volatiles: Determine Residual Solvents (GC-HS) and Water (Karl Fischer).[1]

  • Counter-ion/Salt: If the amine is isolated as a Hydrochloride or Tartrate salt, confirm stoichiometry via Ion Chromatography (IC) or titration.

Phase 2: Quantitative NMR (qNMR) Validation

For the highest integrity without a CRM, qNMR is the gold standard.

  • Internal Standard: Use TraceCERT® Maleic Acid or Benzyl Benzoate (high purity, non-hygroscopic).

  • Solvent: Deuterated DMSO (

    
    -DMSO) to prevent amine proton exchange broadening.
    
  • Calculation: Compare the integration of the methyl doublet (approx. 1.1 ppm) of the analyte against the internal standard signal.

Phase 3: Relative Response Factor (RRF) Determination

If using the main peak (Parent Amine) to estimate the impurity, you must calculate the RRF.

  • Prepare equimolar solutions of the Parent Amine and the Isolated Impurity .

  • Analyze via HPLC-UV.[1]

  • Calculate RRF:

    
    [1]
    
  • Note: For 3-(4-Methoxyphenyl)-2-methylpropan-1-amine, the Dimer impurity often has an RRF > 1.5 due to the presence of two aromatic rings, significantly increasing UV absorption.[1] Ignoring RRF will lead to massive underestimation of the impurity.

Decision Framework for Standard Selection

Use this logic flow to select the appropriate standard based on your development phase and risk profile.

SelectionStrategy Start Start: Select Standard for Impurity Profiling IsCRM Is a CRM Available? Start->IsCRM Phase Development Phase? IsCRM->Phase No UseCRM USE CRM (Gold Standard) IsCRM->UseCRM Yes Synthesize Synthesize In-House Standard Phase->Synthesize Early Phase / R&D Phase->Synthesize Late Phase / GMP CharStep Characterize: 1. HPLC (Area %) 2. qNMR (Assay) 3. TGA/KF Synthesize->CharStep Assign Assign Potency & Calculate RRF CharStep->Assign Routine Use as Secondary Working Standard Assign->Routine

Figure 2: Decision matrix for reference standard selection.[1] Note that for Late Phase/GMP, even if a CRM is unavailable, the In-House standard must undergo "CRM-like" characterization (qNMR + Orthogonal testing).[1]

References

  • International Council for Harmonisation (ICH). (2006).[3] ICH Q3A(R2): Impurities in New Drug Substances.[4] Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2006).[3] ICH Q3B(R2): Impurities in New Drug Products.[4] Retrieved from [Link]

  • Holzgrabe, U., et al. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.[2] Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Teasdale, A. (2017). Elder, D. Practical Guide to Rational Impurity Profiling. Royal Society of Chemistry. [Link]

Sources

Safety Operating Guide

Comprehensive Guide to Personal Protective Equipment (PPE) for Handling 3-(4-Methoxyphenyl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 3-(4-Methoxyphenyl)-2-methylpropan-1-amine. Our focus is to deliver procedural, step-by-step guidance grounded in established safety protocols to ensure your well-being and the integrity of your work.

Hazard Assessment and Chemical Profile

Anticipated Hazards:

  • Skin Irritation: May cause skin irritation upon contact.[1]

  • Eye Irritation: Can cause serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1]

  • Harmful if Swallowed: As with many amine compounds, ingestion may be harmful.[2][3]

These potential hazards necessitate a stringent adherence to personal protective equipment protocols to minimize exposure.

The Core of Laboratory Safety: The Chemical Hygiene Plan (CHP)

As mandated by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), all laboratories using hazardous chemicals must develop and implement a written Chemical Hygiene Plan (CHP).[4][5][6] This plan is the foundational document for laboratory safety and should detail specific procedures and policies to protect personnel from chemical hazards. Your institution's CHP is the primary resource for safety protocols and should be consulted before beginning any work with a new chemical.

Recommended Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling 3-(4-Methoxyphenyl)-2-methylpropan-1-amine to create a robust barrier against potential exposure.

Primary Engineering Controls: The First Line of Defense

Whenever possible, this compound should be handled in a certified chemical fume hood to minimize the inhalation of any dust or vapors.[7] Engineering controls are the most effective way to reduce exposure to hazardous substances.[6]

Essential PPE for Handling 3-(4-Methoxyphenyl)-2-methylpropan-1-amine

The following table summarizes the required PPE for handling this compound.

Body PartPPE RecommendationRationale
Hands Nitrile or neoprene gloves.To prevent skin contact and potential irritation.[8] Contaminated gloves should be replaced immediately.
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards.To protect against eye irritation from dust or splashes.[9][10]
Body A long-sleeved laboratory coat.To protect the skin on the arms and body from accidental contact.
Respiratory A NIOSH-approved respirator may be necessary if not handled in a fume hood or if there is a risk of aerosolization.[9][10][11]To prevent respiratory tract irritation from inhalation of dust or vapors.

Procedural Workflow for Donning and Doffing PPE

Properly putting on (donning) and taking off (doffing) PPE is as critical as its selection to prevent cross-contamination.

Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Mask/Respirator Don3 3. Goggles/Face Shield Don4 4. Gloves Handling Chemical Handling Don4->Handling Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff3 3. Lab Coat Doff4 4. Mask/Respirator End End Doff4->End Start Start Start->Don1 Handling->Doff1

Caption: A workflow diagram illustrating the correct sequence for donning and doffing Personal Protective Equipment.

Operational and Disposal Plans

A comprehensive safety plan extends beyond personal protection to include proper handling and disposal procedures.

Operational Plan
  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. The work area, particularly the chemical fume hood, should be clean and uncluttered.

  • Handling:

    • Always wear the prescribed PPE.

    • Handle the compound in a well-ventilated area, preferably a chemical fume hood.[2][10]

    • Avoid creating dust.[12]

    • Wash hands thoroughly after handling, even if gloves were worn.[1][9]

  • Spill Response:

    • In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[9][10]

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

All waste containing 3-(4-Methoxyphenyl)-2-methylpropan-1-amine must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated materials (e.g., gloves, absorbent materials, empty containers) in a clearly labeled, sealed, and appropriate waste container.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all federal, state, and local regulations.[1][12] Do not discharge into drains or rivers.[12]

Waste Disposal Workflow

Disposal_Workflow Start Waste Generation Collect Collect in Labeled, Sealed Container Start->Collect Store Store in Designated Hazardous Waste Area Collect->Store Contact Contact Environmental Health & Safety Store->Contact Dispose Professional Disposal Contact->Dispose

Caption: A flowchart outlining the proper procedure for the disposal of hazardous chemical waste.

References

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. [Link]

  • The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? - Safety Partners, LLC. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. - OSHA. [Link]

  • Safety Data Sheet 1. Chemical Product and Company Identification - AOBChem. [Link]

  • What are the Health and Safety Guidelines for Using Amines? [Link]

  • Material Safety Data Sheet - Phenethylamine - Cole-Parmer. [Link]

  • Material Safety Data Sheet - Phenethylamine, pa - Cole-Parmer. [Link]

  • Safety Data Sheet. [Link]

  • SAFETY DATA SHEET - MarkHerb. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.